molecular formula C18H18ClNO5 B8774726 Benzoximate CAS No. 67011-39-6

Benzoximate

Cat. No.: B8774726
CAS No.: 67011-39-6
M. Wt: 363.8 g/mol
InChI Key: HOERQTQCTISLFR-UHFFFAOYSA-N
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Description

Benzoximate is a useful research compound. Its molecular formula is C18H18ClNO5 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

67011-39-6

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate

InChI

InChI=1S/C18H18ClNO5/c1-4-20(25-18(22)12-8-6-5-7-9-12)17(21)15-14(23-2)11-10-13(19)16(15)24-3/h5-11H,4H2,1-3H3

InChI Key

HOERQTQCTISLFR-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Benzoximate on Spider Mites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Acaricidal Action of Benzoximate, Its Putative Neurological Impact, and the Role of Metabolic Resistance in Target Pests.

Introduction

This compound is an acaricide that has been utilized for the control of spider mites, notorious pests in agriculture and horticulture. Despite its use, the precise mechanism of action of this compound has remained largely unelucidated, with scientific literature often categorizing it as having an "unknown" or "non-specific" mode of action. This technical guide synthesizes the available research to provide a comprehensive overview of the current understanding of how this compound exerts its toxic effects on spider mites, with a particular focus on its potential neurotoxic properties and the well-documented role of metabolic resistance.

Core Mechanism of Action: An Unresolved Puzzle with Neurological Clues

The primary mode of action of this compound is not definitively established. However, a recurring hypothesis in the available literature points towards the disruption of the spider mite's nervous system. While the specific molecular target within the nervous system has not been identified, the symptoms of poisoning in spider mites are consistent with neurotoxic effects, leading to paralysis and eventual death. The lack of detailed electrophysiological studies on the effect of this compound on mite neurons means the exact nature of this disruption remains a critical knowledge gap.

Metabolic Resistance: The Key Role of Cytochrome P450 Monooxygenases

A significant body of evidence highlights the crucial role of metabolic detoxification in spider mite resistance to this compound. Specifically, cytochrome P450 monooxygenases (P450s), a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, have been implicated in breaking down this compound, thereby reducing its toxicity.

Quantitative Evidence of P450-Mediated Resistance

Studies on resistant strains of the two-spotted spider mite, Tetranychus urticae, have provided quantitative data supporting the role of P450s in this compound resistance. A fenpyroximate-resistant strain of T. urticae was found to exhibit a high level of cross-resistance to this compound, with a resistance ratio (RR) of 55.[1][2] This indicates that the resistant strain is 55 times less susceptible to this compound than a susceptible strain.

The involvement of P450s in this resistance was confirmed through synergist experiments using piperonyl butoxide (PBO), a known inhibitor of P450 enzymes. The application of PBO in conjunction with fenpyroximate significantly increased the toxicity of the acaricide in the resistant strain, demonstrating that P450-mediated metabolism is a key resistance mechanism.[1][2] While specific quantitative data for the synergistic effect of PBO on this compound in this particular study is not detailed, the strong cross-resistance pattern strongly implies a shared detoxification pathway.

Table 1: Resistance Profile of a Fenpyroximate-Resistant Strain of Tetranychus urticae to this compound

AcaricideResistance Ratio (RR)
This compound55

Data from Kim et al., 2004. The resistance ratio is a measure of how many times more resistant the selected strain is to a pesticide compared to a susceptible strain.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not widely available in the public domain. However, based on standard toxicological and biochemical research practices, the following methodologies would be central to elucidating its effects.

Bioassay for Determining Acaricide Toxicity (LC50)

A standard method to quantify the toxicity of an acaricide is the leaf-dip bioassay.

  • Mite Rearing: A susceptible and, if available, a resistant strain of spider mites (e.g., Tetranychus urticae) are reared on a suitable host plant, such as bean plants, under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark photoperiod).

  • Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone) and then emulsified in water containing a surfactant.

  • Leaf Disc Preparation: Leaf discs from the host plant are excised and dipped into the respective test solutions for a standardized period (e.g., 5 seconds). Control discs are dipped in a solution containing only the solvent and surfactant.

  • Mite Exposure: After air-drying, the treated leaf discs are placed on a moistened substrate (e.g., agar or wet cotton) in Petri dishes. A defined number of adult female mites are then transferred to each leaf disc.

  • Mortality Assessment: Mortality is assessed after a specific time period (e.g., 24 or 48 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal concentration (LC50), which is the concentration of the acaricide that causes 50% mortality in the test population.

Synergist Assay to Investigate Metabolic Resistance

To determine the involvement of specific enzyme systems in resistance, a synergist assay is performed.

  • Synergist Application: The bioassay protocol described above is followed, but with the inclusion of a synergist, such as piperonyl butoxide (PBO) to inhibit P450s, in the acaricide solutions. The synergist is typically used at a concentration that is non-toxic to the mites on its own.

  • Comparative Analysis: The LC50 of the acaricide in the presence of the synergist is compared to the LC50 of the acaricide alone.

  • Calculation of Synergism Ratio (SR): The degree of synergism is quantified by calculating the synergism ratio: SR = LC50 of acaricide alone / LC50 of acaricide + synergist. An SR value significantly greater than 1 indicates that the inhibited enzyme system plays a role in the detoxification of the acaricide.

Visualizing the Mechanism and Resistance

Logical Relationship of this compound Action and Resistance

The following diagram illustrates the proposed, though not fully confirmed, mechanism of action of this compound and the key role of cytochrome P450 in conferring resistance in spider mites.

Benzoximate_Mechanism cluster_mite Spider Mite This compound This compound Application TargetSite Putative Neuronal Target Site This compound->TargetSite Binding/Interaction P450 Cytochrome P450 Monooxygenases This compound->P450 Metabolic Detoxification NeurotoxicEffect Neurotoxic Effect (Paralysis, Death) TargetSite->NeurotoxicEffect Disruption of Nervous Function Metabolite Inactive Metabolite P450->Metabolite Conversion PBO Piperonyl Butoxide (PBO) PBO->P450 Inhibition

Caption: Proposed pathway of this compound action and P450-mediated resistance.

Conclusion and Future Research Directions

The mechanism of action of this compound on spider mites remains an area requiring further intensive investigation. While evidence points towards a neurotoxic mode of action, the precise molecular target is yet to be identified. A significant advancement in our understanding lies in the confirmed role of cytochrome P450 monooxygenases in the metabolic detoxification of this compound, which is a key mechanism of resistance in spider mite populations.

Future research should prioritize the following areas to provide a more complete picture of this compound's mode of action:

  • Electrophysiological Studies: To pinpoint the specific neuronal channels or receptors affected by this compound.

  • Enzyme Inhibition Assays: To investigate if this compound or its metabolites directly inhibit critical enzymes in the spider mite's nervous system, such as acetylcholinesterase.

  • Quantitative Synergism Studies: To obtain precise synergism ratios for this compound with PBO in resistant spider mite strains to better quantify the contribution of P450s to resistance.

  • Metabolite Identification: To identify the specific metabolites of this compound produced by spider mite P450s and confirm their reduced toxicity.

A deeper understanding of the core mechanism of this compound will not only be of academic interest but will also be invaluable for the development of more effective and sustainable resistance management strategies for this and other acaricides.

References

Chemical and physical properties of Benzoximate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of Benzoximate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-systemic acaricide belonging to the bridged diphenyl acaricide group, primarily used to control mites and spider mites on various crops.[1] Its efficacy is derived from its contact and stomach action, which appears to disrupt the nervous system of the target pests.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its proposed mechanism of action, and standardized experimental protocols for determining its key physicochemical parameters. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity

This compound is identified by several names and registry numbers across various chemical databases. A summary of its key identifiers is provided in Table 1.

Table 1. Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name [(3-chloro-2,6-dimethoxybenzoyl)-ethylamino] benzoate[2]
CAS Name Benzoic acid anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid[3]
CAS Registry Number 29104-30-1[2][4]
Molecular Formula C₁₈H₁₈ClNO₅[2][4]
SMILES CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2[2]
InChIKey HOERQTQCTISLFR-UHFFFAOYSA-N[2]
Synonyms Benzomate, Citrazon, Acarmate, Artaban, Azomate[1][2][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in Table 2.

Table 2. Physical and Chemical Properties of this compound

PropertyValueUnitReference
Molecular Weight 363.8 g/mol [2]
Physical State White to off-white solid-
Melting Point 73°C
Boiling Point Decomposes before boiling°C[1]
Water Solubility 30 (at 20°C, pH 7)mg/L[1]
Solubility in Organic Solvents Xylene: 710,000Benzene: 650,000Hexane: 80,000DMSO: Solublemg/L[1]
Density 1.21g/cm³
XLogP3-AA 4.1-[2]

Mechanism of Action

This compound functions as a non-systemic acaricide with both contact and stomach action.[1] While its precise molecular target has not been fully elucidated, the mode of action is understood to be the disruption of nervous system function in mites.[1] This neurotoxic effect is a common mechanism for many pesticides, which often target ion channels or enzymes critical for nerve impulse transmission, leading to paralysis and death of the pest.[6][7][8][9]

cluster_exposure Exposure cluster_action Mode of Action cluster_outcome Outcome Contact Contact Absorption Absorption into Pest Contact->Absorption Ingestion Ingestion Ingestion->Absorption Target Nervous System Disruption Absorption->Target Interference with nerve function Paralysis Paralysis Target->Paralysis Death Death Paralysis->Death

Figure 1: Proposed Mechanism of Action for this compound.

Experimental Protocols

The determination of physicochemical properties for pesticides like this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[10][11][12] These standardized methods ensure data consistency and reliability for regulatory and research purposes.

Melting Point Determination (OECD 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[13][14][15][16][17]

  • Principle: This guideline describes several methods, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[14][15] For the capillary method, a small, powdered sample is heated in a capillary tube, and the temperature range from the initial to the final stage of melting is recorded.[13]

  • Apparatus:

    • Capillary tubes

    • Calibrated thermometer or temperature sensor

    • Heating bath (e.g., oil bath) or a metal block apparatus[13]

  • Procedure (Capillary Method Summary):

    • A dry, powdered sample of this compound is packed into a capillary tube.

    • The tube is placed in a heating apparatus.

    • The temperature is raised at a controlled rate.

    • The temperatures at which melting begins and is complete are recorded as the melting range.[13]

Water Solubility (OECD 105)

Water solubility is a critical parameter for predicting the environmental transport and fate of a chemical.[3][18][19][20][21]

  • Principle: The OECD 105 guideline details two primary methods: the flask method for substances with solubilities above 10⁻² g/L and the column elution method for solubilities below this threshold.[3][18][19] The goal is to create a saturated aqueous solution at a constant temperature and then measure the concentration of the dissolved substance.[18][19]

  • Apparatus:

    • Constant temperature water bath or shaker

    • Flasks or a packed column with an inert support material

    • Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

  • Procedure (Flask Method Summary):

    • An excess amount of this compound is added to a flask containing purified water.

    • The mixture is agitated in a constant temperature bath (typically 20°C) until equilibrium is reached.[18][19]

    • The solution is centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Start Start: Add excess This compound to water Agitate Agitate at constant temperature (e.g., 20°C) Start->Agitate Equilibrium Reach Saturation Equilibrium Agitate->Equilibrium Separate Centrifuge or Filter to remove solid Equilibrium->Separate Analyze Quantify concentration in aqueous phase (e.g., by HPLC) Separate->Analyze End End: Report Solubility (mg/L) Analyze->End

Figure 2: Workflow for Water Solubility Determination (Flask Method).

References

Benzoximate: A Technical Guide to its History, Development, and Acaricidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoximate is an oxime-based acaricide first introduced in the early 1970s for the control of spider mites on various agricultural crops. While now largely considered obsolete in many regions, a technical understanding of its history, chemical properties, and biological activity remains pertinent for the development of new acaricidal agents and for understanding the evolution of pesticide science. This guide provides a comprehensive overview of this compound, including its development, synthesis, mode of action, and toxicological profile, with a focus on presenting quantitative data and experimental methodologies.

Introduction and Historical Development

This compound was developed by the Japanese company Nippon Soda and introduced in 1971.[1] It emerged during a period of significant research and development in synthetic pesticides aimed at addressing the growing problem of acaricide resistance in phytophagous mites. As a non-systemic acaricide with contact and stomach action, it was primarily used to control spider mites, including their eggs, on crops such as apples, citrus fruits, and grapes.[1][2] Trade names for this compound included Citrazon and Aazomate.[2] Although it saw use in various parts of the world, its registration has since lapsed in many countries, including those in the European Union, and it is now considered largely obsolete.[1]

Chemical Properties and Synthesis

This compound is a bridged diphenyl acaricide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name benzoic 3-chloro-N-ethoxy-2,6-dimethoxybenzimidic anhydride
Chemical Formula C₁₈H₁₈ClNO₅
Molecular Weight 363.79 g/mol
CAS Registry Number 29104-30-1
Appearance Colorless crystals
Water Solubility Moderately soluble
Volatility Quite volatile

Table 1: Chemical and Physical Properties of this compound

The synthesis of this compound involves the reaction of ethyl 3-chloro-2,6-dimethoxybenzohydroxamate with benzoyl chloride.[2] A generalized workflow for its synthesis is depicted in the following diagram.

Synthesis_Workflow reactant1 Ethyl 3-chloro-2,6-dimethoxybenzohydroxamate reaction Reaction reactant1->reaction reactant2 Benzoyl chloride reactant2->reaction product This compound reaction->product

Caption: Generalized synthesis workflow for this compound.

Mode of Action

The precise mode of action of this compound is not well-elucidated but is understood to be neurotoxic.[1] It acts as a nerve poison, likely disrupting the normal function of the mite's nervous system.[1] As a non-systemic acaricide, it is effective upon direct contact or ingestion by the target pest.[1]

While the specific molecular target of this compound has not been definitively identified, a generalized signaling pathway for a neurotoxic acaricide can be conceptualized. Such compounds often interfere with synaptic transmission by targeting neurotransmitter receptors or ion channels. The following diagram illustrates a hypothetical signaling pathway for a neurotoxic acaricide. It is important to note that this is a generalized representation, and the exact target of this compound within this pathway is unknown.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptor Release->Receptor Ion_channel Ion Channel Receptor->Ion_channel Signal Postsynaptic Signal Ion_channel->Signal This compound This compound (Hypothetical Target) This compound->Receptor Interference This compound->Ion_channel Interference

Caption: Hypothetical signaling pathway of a neurotoxic acaricide.

Efficacy and Spectrum of Activity

This compound was primarily used to control spider mites (Tetranychidae), including both adult mites and their eggs.[1] Key target pests included the European red mite (Panonychus ulmi) and the two-spotted spider mite (Tetranychus urticae). It was applied to a variety of crops, most notably apples, citrus, and grapes.[1][2]

Experimental Protocols

The evaluation of acaricidal efficacy typically involves standardized bioassays. A generalized protocol for a leaf-disc bioassay, a common method for assessing the toxicity of acaricides to spider mites, is described below.

Experimental Protocol: Leaf-Disc Bioassay for Acaricide Efficacy

  • Preparation of Leaf Discs:

    • Select healthy, untreated leaves from the host plant (e.g., bean, apple, or citrus).

    • Cut uniform discs from the leaves, typically 2-4 cm in diameter.

    • Place each leaf disc, abaxial side up, on a layer of moistened cotton or agar in a petri dish to maintain turgor.

  • Preparation of Acaricide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

    • Make a series of serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., Triton X-100) to achieve a range of test concentrations.

    • A control solution containing only the solvent and surfactant in water should also be prepared.

  • Treatment Application:

    • Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds).

    • Allow the leaf discs to air-dry completely in a fume hood.

  • Mite Infestation:

    • Using a fine brush, transfer a known number of adult female spider mites (e.g., 10-20) onto the treated surface of each leaf disc.

    • Seal the petri dishes with a ventilated lid to prevent mite escape.

  • Incubation and Assessment:

    • Incubate the petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

    • Assess mite mortality at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the concentration-mortality data to determine the LC50 and LC90 values.

The following diagram illustrates the general workflow for this type of bioassay.

Bioassay_Workflow A Prepare Leaf Discs C Treat Leaf Discs A->C B Prepare Acaricide Dilutions B->C D Infest with Mites C->D E Incubate D->E F Assess Mortality E->F G Data Analysis (LC50) F->G

Caption: Generalized workflow for an acaricide leaf-disc bioassay.

Metabolism and Environmental Fate

Detailed studies on the specific metabolic pathways of this compound in plants and animals are not widely available. However, like many xenobiotics, its metabolism would likely proceed through Phase I and Phase II reactions.

  • In Animals: Ingested this compound would likely undergo hydrolysis of the ester linkage, followed by oxidation and conjugation (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate excretion.

  • In Plants: Metabolism in plants would also likely involve hydrolysis and oxidation, followed by conjugation with sugars (glycosylation) to form more polar and less toxic metabolites, which can then be sequestered in vacuoles or incorporated into cell wall components.

The environmental fate of this compound is characterized by its moderate water solubility and volatility.[1] Information on its persistence in soil and water is limited.

Toxicology

This compound exhibits low acute toxicity to mammals but is classified as an eye irritant.[1]

SpeciesRouteValue
RatOral>15000 mg/kg
MouseOral>12000 mg/kg
RabbitOral>10000 mg/kg

Table 2: Acute Toxicity of this compound

In terms of ecotoxicology, this compound is considered moderately to highly toxic to aquatic organisms.[1]

Resistance

The development of resistance is a significant challenge in the long-term efficacy of any acaricide. While specific mechanisms of resistance to this compound have not been extensively documented, common resistance mechanisms in spider mites to other acaricides include:

  • Target-site insensitivity: Mutations in the target protein that reduce its affinity for the acaricide.

  • Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which metabolize the acaricide to non-toxic forms.

Conclusion

This compound represents a historically significant development in the chemical control of phytophagous mites. While its use has declined due to the development of newer acaricides and potential resistance issues, a technical understanding of its properties and biological activity provides valuable context for the ongoing research and development of novel pest management strategies. The lack of detailed publicly available data on its specific mode of action and efficacy underscores the importance of thorough documentation and data sharing in the field of pesticide science.

References

The Environmental Fate and Degradation of Benzoximate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoximate, a non-systemic acaricide, was previously used to control mites on various crops.[1] Its chemical formula is C18H18ClNO5.[2][3] Understanding the environmental fate and degradation of pesticides like this compound is crucial for assessing their potential long-term impact on ecosystems. The primary dissipation processes for pesticides in soil include chemical degradation (e.g., hydrolysis), photodegradation, and microbial biodegradation. This guide outlines the likely pathways and experimental approaches for evaluating the environmental persistence of this compound in terrestrial environments.

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1. Notably, data regarding its soil degradation kinetics are largely unavailable.[4]

PropertyValueReference
Molecular Formula C18H18ClNO5[2][3]
Molecular Weight 363.8 g/mol [3]
CAS Registry Number 29104-30-1[2]
Water Solubility Moderately soluble (specific value not available)[4]
Vapor Pressure Data not available
Log Kow Data not available
Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) Stable[4]
Soil Aerobic Metabolism DT₅₀ (Typical) Not Available[4]
Soil Aerobic Metabolism DT₅₀ (Lab at 20°C) Not Available[4]
Soil Aerobic Metabolism DT₅₀ (Field) Not Available[4]

Degradation Pathways in Soil

The degradation of this compound in soil is expected to occur through a combination of hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The this compound molecule contains an anhydride linkage which is susceptible to hydrolysis. Although reported to be stable at neutral pH, hydrolysis may be more significant under acidic or alkaline conditions.[4]

Potential Hydrolysis Products: Based on its structure, hydrolysis of this compound would likely yield benzoic acid and 3-chloro-N-ethoxy-2,6-dimethoxybenzamide.

Hydrolysis_Pathway This compound This compound Benzoic_Acid Benzoic Acid This compound->Benzoic_Acid Hydrolysis Metabolite_A 3-chloro-N-ethoxy-2,6-dimethoxybenzamide This compound->Metabolite_A Hydrolysis Water H₂O Water->this compound

Hypothetical hydrolysis pathway of this compound.
Photolysis

Photolysis is the degradation of a compound by light, particularly sunlight. Pesticides on the soil surface can be degraded by photolysis. The rate and extent of photolysis depend on the light absorption properties of the molecule and the intensity of solar radiation.

Potential Photolysis Products: Photolysis can lead to the cleavage of the molecule at various points, potentially resulting in a complex mixture of degradation products. Without experimental data, the exact photoproducts of this compound are unknown.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant pathway for the dissipation of pesticides in soil. The rate of biodegradation is influenced by soil properties such as organic matter content, pH, temperature, and moisture, as well as the composition of the microbial community.[5]

Potential Biodegradation Products: Microorganisms can utilize a variety of enzymatic reactions to degrade pesticides, including hydrolysis, oxidation, and reduction. The initial step in this compound biodegradation is likely the hydrolysis of the anhydride bond, followed by further degradation of the resulting aromatic rings.

Biodegradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Benzoic Acid, 3-chloro-N-ethoxy-2,6-dimethoxybenzamide) This compound->Hydrolysis_Products Microbial Hydrolysis Ring_Cleavage_Products Aromatic Ring Cleavage Products Hydrolysis_Products->Ring_Cleavage_Products Further Degradation Mineralization CO₂ + H₂O + Cl⁻ Ring_Cleavage_Products->Mineralization

Hypothetical biodegradation pathway of this compound.

Experimental Protocols

Standardized laboratory and field studies are required to determine the environmental fate of pesticides. The following sections outline the general methodologies that would be employed.

Soil Degradation Study (Aerobic)

This study determines the rate and route of degradation of a pesticide in soil under aerobic conditions.

Methodology:

  • Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are typically used.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by ensuring adequate air supply.

  • Sampling and Analysis: At various time intervals, replicate soil samples are extracted with an appropriate solvent. The parent compound and its degradation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).[1]

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀).

Soil_Degradation_Workflow start Select & Characterize Soils apply Apply ¹⁴C-Benzoximate to Soil Samples start->apply incubate Incubate under Aerobic Conditions (Controlled Temperature & Moisture) apply->incubate sample Sample at Time Intervals incubate->sample extract Solvent Extraction sample->extract analyze HPLC-MS/MS Analysis (Parent & Metabolites) extract->analyze calculate Calculate DT₅₀ and DT₉₀ analyze->calculate

General workflow for a soil degradation study.
Hydrolysis Study

This study determines the rate of abiotic degradation in aqueous solutions at different pH values.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: this compound is added to each buffer solution at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound.

  • Data Analysis: The degradation rate constant and half-life are calculated for each pH.

Photolysis on Soil Surface Study

This study evaluates the degradation of a pesticide on the soil surface when exposed to light.

Methodology:

  • Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plate).

  • Test Substance Application: Radiolabeled this compound is applied uniformly to the soil surface.

  • Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) for a defined period. Control samples are kept in the dark.

  • Sampling and Analysis: At various time intervals, the soil is extracted and analyzed for the parent compound and photoproducts.

  • Data Analysis: The rate of photolytic degradation and the half-life are determined by comparing the degradation in the light-exposed and dark control samples.

Summary of Quantitative Data

As previously stated, specific quantitative data for the environmental fate of this compound in soil is not available. Table 2 is presented as a template to be populated should such data become available.

ParameterSoil Type 1Soil Type 2Soil Type 3Reference
Aerobic Soil Metabolism DT₅₀ (days) N/AN/AN/A
Aerobic Soil Metabolism DT₉₀ (days) N/AN/AN/A
Major Degradation Products N/AN/AN/A
Hydrolysis Half-life (pH 4, days) N/AN/AN/A
Hydrolysis Half-life (pH 7, days) StableStableStable[4]
Hydrolysis Half-life (pH 9, days) N/AN/AN/A
Photolysis Half-life on Soil (days) N/AN/AN/A

Conclusion

Due to its status as an obsolete pesticide, there is a significant lack of data regarding the environmental fate and degradation of this compound in soil. Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the anhydride bond and subsequent microbial degradation of the resulting aromatic compounds. To definitively characterize its environmental persistence, comprehensive studies following standardized protocols for soil metabolism, hydrolysis, and photolysis would be necessary. The information and templates provided in this guide serve as a framework for how such an assessment would be conducted and the types of data that would be generated.

References

Benzoximate: A Technical Overview of an Acaricidal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide, primarily effective against mites through contact and stomach action. Historically, it has been used to control all life stages of spider mites on various fruit crops and ornamental plants. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and available experimental protocols. Due to its status as an obsolete pesticide, detailed information regarding its specific synthesis pathway and precise molecular mechanism of action is limited in publicly accessible literature.

Chemical Identity

IUPAC Name: benzoic (EZ)-3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic anhydride[1]

Systematic Name: (3-chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate[2][3]

CAS Registry Number: 29104-30-1[1][4]

Molecular Formula: C₁₈H₁₈ClNO₅[1][4]

Molecular Weight: 363.79 g/mol [5]

Synonyms

This compound is known by a variety of synonyms, including:

  • Acarmate[1]

  • Artaban[1]

  • Aazomate[5]

  • Azomate[1]

  • Benzomate[5]

  • Citrazon[1][5]

  • Ethyl O-benzoyl-3-chloro-2,6-dimethoxybenzohydroxamate[5]

  • NA-53[1]

  • Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid[5]

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Melting Point73 °C--INVALID-LINK--
Boiling Point483.3 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density1.21 g/cm³ (Predicted)--INVALID-LINK--
Water Solubility30.26 mg/L--INVALID-LINK--
Vapor Pressure1.7E-09 mmHg at 25°C--INVALID-LINK--
Log P (Octanol-Water Partition Coefficient)2.39--INVALID-LINK--
Table 2: Toxicological Data for this compound
Test OrganismEndpointValueReference
FishLC501.75 mg/L--INVALID-LINK--
Aquatic EnvironmentGHS ClassificationHarmful to aquatic life with long lasting effects (H412)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely available in the public domain, likely due to its status as an obsolete and proprietary pesticide. However, the general synthetic route is understood to be a six-step process originating from resorcinol.[5] The synthesis involves key chemical transformations including:

  • Methylation: Introduction of methyl groups.

  • Carboxylation: Addition of a carboxyl group.

  • Benzene Nucleochlorination: Chlorination of the benzene ring.

  • Acylation: Introduction of an acyl group.

  • Condensation: A reaction joining two molecules with the elimination of a small molecule like water.

  • Benzoylation: Introduction of a benzoyl group.

This sequence of reactions ultimately leads to the formation of the bridged diphenyl structure with the necessary functional groups for its acaricidal activity.[6]

Determination of this compound Residues in Crops

A detailed method for the analysis of this compound residues in citrus fruits using High-Performance Liquid Chromatography (HPLC) has been established.

1. Extraction:

  • A sample of the crop is extracted with a methanol/water solution.
  • The extract is then partitioned into dichloromethane.

2. Concentration and Clean-up:

  • The dichloromethane phase is concentrated under reduced pressure.
  • The concentrated extract is purified using a Sep-Pak Florisil cartridge.

3. HPLC Analysis:

  • The purified sample is analyzed by HPLC with UV detection at 235 nm.
  • A Lichrospher PR-18 column is used for separation.

This method has demonstrated average recoveries of 92.4-94.9% with a detection limit of 0.05 ppm.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available research. It is classified as a non-systemic acaricide that exerts its toxic effects on mites through both direct contact and ingestion.[6] The available information suggests that this compound likely acts as a neurotoxin, disrupting the normal function of the mite's nervous system.[6] However, the specific molecular target, such as a particular receptor or enzyme, and the subsequent signaling pathways that are affected remain unknown. This lack of detailed information prevents the construction of a signaling pathway diagram.

Logical Workflow for Pesticide Action

While a specific signaling pathway for this compound is not known, a general logical workflow for the action of a neurotoxic pesticide can be conceptualized.

G cluster_exposure Exposure cluster_physiological Physiological Interaction cluster_effect Biological Effect Pesticide_Application Pesticide Application Contact_Ingestion Contact or Ingestion by Pest Pesticide_Application->Contact_Ingestion Absorption_Distribution Absorption and Distribution to Target Site Contact_Ingestion->Absorption_Distribution Target_Interaction Interaction with Molecular Target (e.g., Nervous System) Absorption_Distribution->Target_Interaction Disruption Disruption of Normal Physiological Function Target_Interaction->Disruption Toxicity Toxicity and Mortality Disruption->Toxicity

Caption: Generalized workflow of a neurotoxic pesticide from application to effect.

Conclusion

This compound is a historically significant acaricide with a well-defined chemical structure and known physicochemical properties. While a general synthetic strategy and a detailed protocol for residue analysis exist, specific details on its synthesis and, critically, its molecular mechanism of action are not well-documented in accessible literature. This is a common challenge for older, obsolete agrochemicals. Further research, potentially through access to historical industry archives or advanced toxicological studies, would be necessary to fully elucidate its mode of action at the molecular level.

References

Benzoximate: A Technical Deep-Dive into its Mode of Action and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, primarily used to control spider mites (Tetranychus species) in a variety of agricultural and horticultural settings, including on fruit trees and ornamental plants. While it has been in use for several decades, a comprehensive understanding of its precise mode of action and the biochemical pathways leading to resistance remains a subject of ongoing investigation. This technical guide synthesizes the current knowledge on this compound, providing an in-depth analysis of its mechanism of action, the development of resistance in target pest populations, and detailed experimental protocols for relevant bioassays.

Mode of Action

The exact molecular target of this compound has not been definitively elucidated in publicly available scientific literature. However, the prevailing hypothesis, supported by indirect evidence, points towards the disruption of mitochondrial energy metabolism.

The Mitochondrial Electron Transport (MET) Inhibition Hypothesis

The strongest evidence for this compound's mode of action comes from cross-resistance studies. Research on mite populations resistant to fenpyroximate, a known inhibitor of the mitochondrial electron transport (MET) chain at Complex I (NADH:ubiquinone oxidoreductase), has demonstrated a high level of cross-resistance to this compound. This suggests that both acaricides may share a similar target site or be affected by the same resistance mechanisms.

Inhibition of MET Complex I disrupts the flow of electrons, which in turn halts the production of ATP, the primary energy currency of the cell. This cellular energy crisis leads to physiological disruption, paralysis, and eventual death of the mite. While direct experimental data confirming this compound's binding to and inhibition of mite MET Complex I is lacking, the cross-resistance data provides a compelling, albeit indirect, line of evidence.

dot

Caption: Proposed Mode of Action of this compound via Inhibition of MET Complex I.

Neurotoxic Effects

Some literature describes this compound as a neurotoxin, suggesting it may disrupt the normal functioning of the mite's nervous system. However, the specific target within the nervous system (e.g., ion channels, receptors, or enzymes) has not been identified. It is plausible that the disruption of cellular energy production through MET inhibition could secondarily lead to neurotoxic symptoms, as the nervous system is highly dependent on a constant supply of ATP to maintain ion gradients and transmit nerve impulses.

Resistance Mechanisms

The development of resistance to this compound in spider mite populations is a significant concern for its continued efficacy. The primary mechanisms of resistance are thought to be metabolic, involving the detoxification of the acaricide by enzymes.

Metabolic Resistance

Metabolic resistance occurs when insects or mites evolve enhanced abilities to break down and excrete pesticides before they can reach their target site. In the case of this compound, two major enzyme families are implicated:

  • Mixed-Function Oxidases (MFOs): Also known as cytochrome P450 monooxygenases, these enzymes play a crucial role in the detoxification of a wide range of xenobiotics. Increased MFO activity can lead to the oxidative metabolism of this compound, rendering it non-toxic.

  • Esterases: These enzymes hydrolyze ester bonds, and this compound possesses an ester linkage in its chemical structure. Elevated esterase activity can lead to the cleavage of this bond, inactivating the molecule.

dot

Resistance_Mechanisms cluster_mite Spider Mite cluster_detox Detoxification Pathways This compound This compound Target_Site Target Site (e.g., MET Complex I) This compound->Target_Site Binding & Inhibition MFOs Mixed-Function Oxidases (MFOs) This compound->MFOs Metabolism Esterases Esterases This compound->Esterases Hydrolysis Toxic_Effect Toxic Effect Target_Site->Toxic_Effect MFOs->Target_Site Metabolites Non-toxic Metabolites MFOs->Metabolites Esterases->Target_Site Esterases->Metabolites

Caption: Metabolic Resistance Mechanisms to this compound in Spider Mites.

Quantitative Data

The following tables summarize available quantitative data on the efficacy of this compound and the levels of resistance observed in spider mite populations.

Table 1: Efficacy of this compound and Other Acaricides against Tetranychus urticae

AcaricideLC50 (mg/L)95% Fiducial Limits (mg/L)Slope ± SEReference
Lambda-cyhalothrin4.883.84 - 6.032.13 ± 0.22[1]
Spinosad6.725.48 - 8.082.30 ± 0.23[1]
Chlorpyrifos11.449.38 - 13.782.36 ± 0.24[1]
Deltamethrin12.8610.43 - 15.652.27 ± 0.23[1]
Profenofos16.4713.62 - 19.742.45 ± 0.25[1]

Note: Specific LC50 values for this compound were not available in the reviewed literature for direct comparison in this table.

Table 2: Resistance Ratios of a Fenpyroximate-Resistant Strain of Tetranychus urticae to Various Acaricides

AcaricideResistance Ratio (RR)
Fenpyroximate252
Acrinathrin196
This compound 55
Propargite64
Abamectin11-40
Fenbutatin oxide11-40
Fenpropathrin11-40
Pyridaben11-40
Tebufenpyrad11-40
Azocyclotin< 10
Bromopropylate< 10
Chlorfenapyr< 10
Dicofol< 10
Fenazaquin< 10
Milbemectin< 10

Data from a study on a fenpyroximate-resistant strain, indicating high cross-resistance to this compound.

Experimental Protocols

Acaricide Bioassay: Leaf-Dip Method

This method is commonly used to determine the toxicity of acaricides to spider mites.

Workflow:

dot

Leaf_Dip_Bioassay A Prepare serial dilutions of this compound C Dip leaf discs in acaricide solutions for 5-10 seconds A->C B Excise leaf discs (e.g., bean leaves) B->C D Air dry the treated leaf discs C->D E Place leaf discs on wet cotton in Petri dishes D->E F Introduce a known number of adult female mites (e.g., 20-30) onto each disc E->F G Incubate at controlled conditions (e.g., 25°C, 16:8 L:D) F->G H Assess mortality after 24, 48, and 72 hours G->H I Perform Probit analysis to determine LC50 values H->I

Caption: Workflow for a Leaf-Dip Acaricide Bioassay.

Detailed Methodology:

  • Preparation of Acaricide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). From this stock, create a series of serial dilutions in distilled water to achieve the desired test concentrations. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 2-3 cm in diameter) from a suitable host plant (e.g., bean, Phaseolus vulgaris) that has been grown without pesticide exposure.

  • Treatment: Immerse each leaf disc in the respective acaricide dilution or control solution for 5-10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry completely.

  • Bioassay Arenas: Place the dried leaf discs, abaxial side up, on a layer of moistened cotton or agar in Petri dishes.

  • Mite Infestation: Carefully transfer a known number of adult female spider mites (e.g., 20-30) onto the surface of each leaf disc using a fine camel-hair brush.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at standardized conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After 24, 48, and 72 hours, examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and other toxicity parameters.

Mixed-Function Oxidase (MFO) Activity Assay

This assay measures the activity of cytochrome P450 monooxygenases, which are involved in metabolic resistance. A common method is the p-nitroanisole O-demethylation (PNOD) assay.

Workflow:

dot

MFO_Assay A Homogenize mites in buffer B Centrifuge to obtain microsomal fraction (supernatant) A->B C Prepare reaction mixture: buffer, NADPH, and microsomal preparation B->C D Initiate reaction by adding p-nitroanisole C->D E Incubate at a specific temperature (e.g., 37°C) D->E F Stop the reaction (e.g., with acid) E->F G Measure the absorbance of the product (p-nitrophenol) at 405 nm F->G H Calculate enzyme activity based on a standard curve G->H

Caption: Workflow for a Mixed-Function Oxidase (MFO) Activity Assay.

Detailed Methodology:

  • Enzyme Preparation: Homogenize a known number of mites in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5) containing protease inhibitors. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant, containing the microsomal fraction, is used as the enzyme source.

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the microsomal preparation, phosphate buffer, and an NADPH-generating system (or NADPH directly).

  • Reaction Initiation: Start the reaction by adding the substrate, p-nitroanisole.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as hydrochloric acid.

  • Quantification: The product of the reaction, p-nitrophenol, is quantified by measuring the absorbance at 405 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the specific activity of the MFOs (e.g., in nmol of product formed per minute per mg of protein) by comparing the absorbance to a standard curve of p-nitrophenol.

Esterase Activity Assay

This assay measures the activity of esterases, another key group of detoxification enzymes. A common method uses α-naphthyl acetate as a substrate.

Workflow:

dot

Esterase_Assay A Homogenize mites in buffer B Centrifuge to obtain supernatant A->B C Prepare reaction mixture: buffer and supernatant B->C D Initiate reaction by adding α-naphthyl acetate C->D E Incubate at a specific temperature D->E F Stop the reaction and add a dye (e.g., Fast Blue B salt) E->F G Measure the absorbance of the colored product at a specific wavelength F->G H Calculate enzyme activity based on a standard curve G->H

Caption: Workflow for an Esterase Activity Assay.

Detailed Methodology:

  • Enzyme Preparation: Prepare a mite homogenate as described for the MFO assay. The supernatant after centrifugation is used as the enzyme source.

  • Reaction Mixture: In a microplate well or test tube, combine the enzyme supernatant with a phosphate buffer.

  • Reaction Initiation: Add the substrate, α-naphthyl acetate, to start the reaction.

  • Incubation: Incubate the mixture at a controlled temperature for a specific duration.

  • Color Development: Stop the reaction and develop a color by adding a solution of a diazonium salt, such as Fast Blue B salt, which reacts with the product (α-naphthol) to form a colored azo dye.

  • Quantification: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 600 nm) using a spectrophotometer or microplate reader.

  • Calculation: Determine the esterase activity (e.g., in nmol of product formed per minute per mg of protein) by comparing the absorbance to a standard curve of α-naphthol.

Conclusion

While the precise molecular target of this compound remains to be definitively identified, the available evidence strongly suggests that it acts as a mitochondrial electron transport inhibitor, likely at Complex I. Resistance to this compound in spider mite populations is primarily attributed to enhanced metabolic detoxification mediated by mixed-function oxidases and esterases. A thorough understanding of these mechanisms is crucial for the development of effective resistance management strategies and the design of novel acaricides. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mode of action and resistance mechanisms of this compound and other acaricides.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzoximate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoximate is a non-systematic acaricide used to control mites on various crops, including citrus fruits. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound residues in citrus fruit samples. The described protocol includes sample preparation, chromatographic conditions, and validation parameters, providing a comprehensive guide for researchers and analytical scientists.

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the following tables.

Table 1: HPLC Method Parameters

ParameterValue
Column Lichrospher PR-18
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min (Typical)
Injection Volume 20 µL (Typical)
Detection Wavelength 235 nm
Retention Time Approximately 19.9 min

Table 2: Method Validation Data

ParameterResult
Linearity Range 1 - 10 µg/mL
Regression Equation Y = 31559X - 2343
Correlation Coefficient (r) 0.9993
Limit of Detection (LOD) 0.05 ppm[1][2]
Average Recovery (1-3 ppm fortification) 92.4% - 94.9%[1][2]

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Sep-Pak Florisil cartridges

2. Standard Solution Preparation

Prepare a stock solution of this compound by accurately weighing and dissolving the standard in methanol to a concentration of 100 µg/mL. From this stock solution, prepare a series of working standards (e.g., 1, 2, 4, 6, 8, and 10 µg/mL) by serial dilution with methanol.[2]

3. Sample Preparation Protocol

This protocol is optimized for the extraction of this compound from citrus fruit samples.

  • Homogenization: Weigh 10 g of a representative, homogenized citrus fruit sample (including both peel and flesh) into a suitable container.[2]

  • Extraction: Add 30 mL of water and 80 mL of methanol to the homogenized sample. Shake vigorously for 3 minutes.[2]

  • Filtration: Filter the mixture. Wash the residue and the container with an additional 50 mL of methanol and pass it through the same filter.[2]

  • Concentration: Combine the filtrates and evaporate the solvent to a volume of approximately 50 mL using a rotary evaporator at 35°C.[2]

  • Liquid-Liquid Partitioning: Transfer the concentrated extract to a separatory funnel. Add 50 mL of a 5% NaCl solution. Perform two successive extractions with 70 mL and 50 mL of dichloromethane.[2]

  • Drying and Evaporation: Combine the organic (dichloromethane) layers and dry them by passing through anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at 35°C.[2]

  • Reconstitution: Dissolve the residue in 5 mL of dichloromethane.[2]

4. Solid-Phase Extraction (SPE) Cleanup Protocol

  • Cartridge Activation: Activate a Sep-Pak Florisil cartridge by passing 10 mL of dichloromethane through it.[2]

  • Sample Loading: Load 2 mL of the reconstituted sample extract from the previous step onto the activated cartridge.[2]

  • Elution: Elute the this compound from the cartridge with 15 mL of dichloromethane.[2]

  • Final Concentration and Reconstitution: Evaporate the eluate to dryness. Dissolve the final residue in 2 mL of methanol. This solution is now ready for HPLC analysis.[2]

5. HPLC Analysis

Inject the prepared sample and standard solutions into the HPLC system using the parameters outlined in Table 1. Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis HPLC Analysis Homogenization 1. Homogenization (10g Citrus Fruit) Extraction 2. Extraction (Methanol/Water) Homogenization->Extraction Filtration 3. Filtration Extraction->Filtration Concentration1 4. Concentration (to ~50 mL) Filtration->Concentration1 Partitioning 5. Liquid-Liquid Partitioning (Dichloromethane) Concentration1->Partitioning Drying_Evaporation 6. Drying & Evaporation Partitioning->Drying_Evaporation Reconstitution1 7. Reconstitution (5 mL Dichloromethane) Drying_Evaporation->Reconstitution1 Loading 9. Sample Loading (2 mL of extract) Reconstitution1->Loading Activation 8. Cartridge Activation (Florisil, Dichloromethane) Activation->Loading Elution 10. Elution (15 mL Dichloromethane) Loading->Elution Concentration2 11. Evaporation to Dryness Elution->Concentration2 Reconstitution2 12. Final Reconstitution (2 mL Methanol) Concentration2->Reconstitution2 HPLC_Analysis 13. HPLC-UV Analysis (235 nm) Reconstitution2->HPLC_Analysis

Caption: Workflow for this compound Analysis in Citrus Fruits.

References

Application Notes and Protocols for the Quantification of Benzoximate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoximate is a non-systematic acaricide effective against a variety of mites on citrus and other crops. Accurate quantification of this compound residues is crucial for ensuring food safety and for research and development purposes. This document provides a detailed protocol for the quantification of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method due to the compound's thermal instability. While a Gas Chromatography (GC) method is also discussed, it is presented with significant caveats regarding the thermal lability of this compound.

Challenges in this compound Quantification by Gas Chromatography

A significant challenge in the analysis of this compound is its susceptibility to thermal degradation. Standard GC and GC-MS analysis often involves high temperatures in the injector and column, which can cause this compound to decompose. This thermal lability makes it difficult to obtain accurate and reproducible quantification using GC-based methods[1]. Therefore, HPLC is the recommended technique for the reliable quantification of this compound.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method provides a reliable and robust approach for the quantification of this compound residues in crop samples[1][2].

Experimental Protocol: HPLC Quantification of this compound

This protocol is adapted from the method described by Huang et al. (1998)[1].

1. Sample Preparation (for Citrus Fruits)

  • Homogenization: Weigh 10 g of a homogenized citrus fruit sample.

  • Extraction: Add 30 ml of water and 80 ml of methanol to the homogenate and shake for 3 minutes.

  • Filtration: Filter the mixture. Wash the residue and container with 50 ml of methanol and filter again.

  • Concentration: Combine the filtrates and evaporate to approximately 50 ml at 35°C under reduced pressure.

  • Liquid-Liquid Partitioning: Transfer the concentrate to a separation funnel. Add 50 ml of a 5% NaCl solution and partition successively with 70 ml and 50 ml of dichloromethane.

  • Drying and Evaporation: Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate to dryness at 35°C under reduced pressure.

  • Cleanup (Sep-Pak Florisil Cartridge):

    • Dissolve the residue in 5 ml of dichloromethane.

    • Activate a Sep-Pak Florisil cartridge with 10 ml of dichloromethane.

    • Transfer 2 ml of the dissolved residue to the cartridge.

    • Elute the this compound with 15 ml of dichloromethane.

    • Evaporate the elute to dryness at 35°C.

  • Reconstitution: Dissolve the final residue in 2 ml of methanol for HPLC analysis[1].

2. HPLC Conditions

ParameterSetting
Column Lichrospher PR-18
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 ml/min
Detection UV at 235 nm
Injection Volume 20 µl

3. Quantitative Data

The following table summarizes the quantitative data for the HPLC method.

ParameterValueReference
Retention Time ~19.9 min[1]
Linear Range 1-10 µg/ml[1]
Regression Coefficient (r) 0.9993[1]
Average Recovery 92.4-94.9%[1][2]
Limit of Detection (LOD) 0.05 ppm[1][2]

Exploratory Method: Gas Chromatography (GC)

Important Considerations: As previously mentioned, this compound is thermally labile, and GC analysis is prone to inaccuracies due to decomposition[1]. The following protocol is a hypothetical starting point for researchers wishing to explore GC-based methods, but it requires careful optimization and validation against a reference method like HPLC. Minimizing temperatures and analysis time is critical.

Experimental Protocol: Hypothetical GC Quantification of this compound

1. Sample Preparation

The sample preparation procedure described for the HPLC method can be used. For the final step, the residue should be reconstituted in a solvent suitable for GC, such as acetone or hexane.

2. GC Conditions (Hypothetical)

ParameterSuggested SettingRationale
Column DB-608 or similar mid-polarity columnA DB-608 has been used for the analysis of other pesticides like allethrin in the same study that identified this compound's thermal lability[1].
Carrier Gas NitrogenA common carrier gas for ECD.
Injector Temperature 200°C (or lower)A lower injector temperature may help to minimize on-column decomposition.
Oven Temperature Program Initial: 180°C, hold for 1 minRamp: 10°C/min to 250°C, hold for 5 minA relatively gentle temperature ramp is suggested to avoid rapid heating that could degrade the analyte.
Detector Electron Capture Detector (ECD)ECD is highly sensitive to halogenated compounds like this compound[3][4][5].
Detector Temperature 280°C
Injection Volume 1 µl

3. Expected Quantitative Data (Hypothetical)

The following table provides an example of the type of quantitative data that would need to be generated during method development and validation. Actual values would need to be determined experimentally.

ParameterExpected Range (for method validation)
Retention Time To be determined experimentally
Linear Range To be determined experimentally (e.g., 0.05-1.0 µg/ml)
LOD To be determined experimentally (target <0.05 ppm)
LOQ To be determined experimentally
Recovery To be determined experimentally (target 70-120%)

Experimental Workflow Diagram

Benzoximate_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Sample Collection (e.g., Citrus Fruits) homogenization Homogenization start->homogenization extraction Solvent Extraction (Methanol/Water) homogenization->extraction partitioning Liquid-Liquid Partitioning (Dichloromethane) extraction->partitioning cleanup Solid Phase Extraction (Sep-Pak Florisil) partitioning->cleanup reconstitution Reconstitution in appropriate solvent cleanup->reconstitution hplc Recommended Method: HPLC-UV reconstitution->hplc Reconstitute in Methanol gc Exploratory Method: GC-ECD (with caveats) reconstitution->gc Reconstitute in Acetone/Hexane data_analysis Data Analysis and Quantification hplc->data_analysis gc->data_analysis

Caption: Workflow for this compound quantification.

For the accurate and reliable quantification of this compound, the use of the detailed HPLC-UV method is strongly recommended due to the thermal instability of the analyte. The provided sample preparation protocol has been shown to yield high recovery rates. While a GC-ECD method may be explored, it requires significant optimization and validation to mitigate the risk of thermal degradation and should be used with caution. Researchers should prioritize methods that ensure the integrity of the analyte throughout the analytical process.

References

Benzoximate Application in Controlling Panonychus and Eotetranychus spp.: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, previously utilized for the control of spider mites, including their eggs, on various crops such as apples, citrus, grapes, and other fruit trees.[1] Although now considered largely obsolete in many regions, understanding its application and the methodologies for evaluating its efficacy remains pertinent for resistance management studies, research into alternative acaricides, and for its potential use in specific agronomical contexts. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and other acaricides against economically important mite species, namely Panonychus ulmi (European red mite) and Eotetranychus carpini (yellow spider mite).

Target Pest Species

  • Panonychus ulmi : A significant pest in apple orchards and other deciduous fruit trees, feeding on leaves which can lead to reduced photosynthesis, leaf drop, and impact on fruit development.

  • Eotetranychus carpini : A key pest in vineyards, causing damage to grape leaves which can affect grape quality and yield. This compound has been noted as a recommended compound for its control.[2]

Mode of Action

The precise mode of action of this compound is not fully elucidated, though it is believed to disrupt the nervous system of mites.[1] Many acaricides with neurotoxic activity interfere with the function of various channels or receptors within the central nervous system of the target pest.[1]

Data Presentation

Due to the obsolete status of this compound, recent and comprehensive quantitative efficacy data (e.g., LC50 values) is scarce in publicly available literature. The following table is provided as a template for researchers to structure their own data when conducting efficacy studies based on the protocols outlined in this document.

Table 1: Template for Recording Acaricide Efficacy Data

Acaricide & ConcentrationTarget Mite SpeciesLife StageBioassay MethodReplicates (n)Mortality (%) (Mean ± SD)LC50 (95% CI)Notes
e.g., this compound (100 ppm)Panonychus ulmiAdult FemaleLeaf Dip5
EggLeaf Dip5
e.g., this compound (200 ppm)Eotetranychus carpiniAdult FemaleLeaf Dip5
EggLeaf Dip5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for acaricide efficacy testing and can be adapted for use with this compound or other test compounds.

Protocol 1: Leaf Dip Bioassay for Adult Mite Mortality

This protocol is adapted from the IRAC Susceptibility Test Method 013 for Panonychus ulmi.

Objective: To determine the contact toxicity of an acaricide to adult female mites.

Materials:

  • Perspex holding cells

  • Rubber bands

  • 100-ml glass beakers

  • 1-ml disposable plastic syringes

  • Fine sable brushes

  • Hand lens (minimum 10x) or binocular microscope

  • Maximum/minimum thermometer

  • Untreated host plant leaves (e.g., apple, grape)

  • Test acaricide (e.g., this compound)

  • Distilled water

  • Wetting agent (optional, use with caution as it may affect results)

  • Scintillation vials with water

Procedure:

  • Mite Collection: Collect adult female mites from a field population or a laboratory colony. A density of at least 10 adult mites per leaf is recommended for field collection.

  • Preparation of Test Solutions: Prepare a range of concentrations of the test acaricide in distilled water. A control solution of distilled water (and wetting agent, if used) should also be prepared.

  • Leaf Treatment: Dip individual host plant leaves into the test solutions for 5 seconds with gentle agitation. Allow the leaves to air dry completely.

  • Assembly of Bioassay Units:

    • Place each treated leaf in a Perspex holding cell, ensuring the upper leaf surface is exposed internally.

    • The petiole of the leaf should extend outside the cell into a scintillation vial containing water to maintain leaf turgor.

  • Mite Infestation: Using a fine sable brush, carefully transfer 10-20 adult female mites onto the treated leaf surface within each holding cell.

  • Incubation:

    • Seal the holding cells with rubber bands.

    • Maintain the assembled cells at a constant temperature (e.g., 20-25°C) under low light intensity or in darkness.

  • Mortality Assessment:

    • After a predetermined period (e.g., 24, 48, or 72 hours), assess mite mortality under a binocular microscope.

    • Gently prod each mite with a fine brush; mites that do not show any movement are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.

    • Use probit analysis to determine the LC50 value.

Protocol 2: Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting field trials to assess acaricide performance under real-world conditions.

Objective: To evaluate the efficacy and residual activity of an acaricide in controlling a target mite population in an orchard or vineyard.

Materials:

  • Commercial airblast sprayer or other suitable application equipment

  • Test acaricide at the desired formulation and concentration

  • Water

  • Hand lens for in-field mite counting

  • Leaf sample bags

  • Binocular microscope for laboratory counting

Procedure:

  • Trial Plot Selection: Select a site with a uniform and sufficient infestation of the target mite species. The trial should be arranged in a randomized complete block design with a minimum of four replicate plots per treatment, including an untreated control.

  • Pre-treatment Sampling: Before application, collect a baseline sample of leaves (e.g., 50 leaves per plot) and count the number of motile mites and eggs to establish the initial population density.

  • Acaricide Application:

    • Calibrate the sprayer to deliver the intended volume of spray solution per unit area.

    • Apply the acaricide treatment to the designated plots, ensuring thorough coverage of the foliage. The control plots should be sprayed with water only.

  • Post-treatment Sampling:

    • Collect leaf samples from each plot at regular intervals after application (e.g., 3, 7, 14, and 21 days).

    • In the laboratory, count the number of live motile mites and viable eggs on each leaf sample under a microscope.

  • Data Analysis:

    • Calculate the mean number of mites and eggs per leaf for each treatment at each sampling date.

    • Determine the percentage of population reduction for each treatment relative to the control using a suitable formula (e.g., Henderson-Tilton).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

The following diagrams illustrate a generalized experimental workflow for acaricide testing and a conceptual representation of the potential mode of action of neurotoxic acaricides.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis mite_collection Mite Collection (Field or Colony) leaf_treatment Leaf Treatment (Dipping) mite_collection->leaf_treatment solution_prep Acaricide Solution Preparation solution_prep->leaf_treatment mite_infestation Mite Infestation leaf_treatment->mite_infestation incubation Incubation (Controlled Environment) mite_infestation->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment data_analysis Statistical Analysis (e.g., Probit for LC50) mortality_assessment->data_analysis

Caption: A generalized workflow for conducting a leaf dip bioassay to evaluate acaricide efficacy.

Mode_of_Action cluster_system Mite Nervous System neuron Neuron synapse Synapse neuron->synapse receptor Receptor / Ion Channel synapse->receptor effect Disruption of Nerve Impulse Transmission receptor->effect Alters function acaricide Neurotoxic Acaricide (e.g., this compound - Postulated) acaricide->receptor Binds to target site outcome Paralysis and Death effect->outcome

Caption: Postulated neurotoxic mode of action for certain acaricides.

References

Application Notes and Protocols for Benzoximate Analysis in Fruit Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the determination of benzoximate residues in various fruit crops. This compound is an acaricide used to control mites on a variety of fruits, including apples, citrus, and grapes. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. The protocols outlined below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValue
Chemical Name 3-chloro-α-ethoxyimino-2,6-dimethoxybenzyl benzoate
CAS Number 29104-30-1
Molecular Formula C₁₈H₁₈ClNO₅
Molecular Weight 363.79 g/mol

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices. The following protocol is a general guideline and may require minor modifications based on the specific fruit matrix and available laboratory equipment.

I. Extraction
  • Homogenization: Weigh 10-15 g of a representative sample of the fruit crop (e.g., apple, orange, grape) into a blender. Homogenize until a uniform puree is obtained. For fruits with high water content, it may be beneficial to freeze the sample with dry ice before homogenization to prevent enzymatic degradation.

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet. A common formulation (EN 15662) contains 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The addition of salts induces phase separation and helps to drive the pesticides into the acetonitrile layer.

  • Second Shaking: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in the separation of the sample into a top layer of acetonitrile extract, a middle layer of fruit solids, and a bottom layer of water.

II. Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer of Supernatant: Carefully transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube. The dSPE tube contains a combination of sorbents to remove interfering matrix components.

  • dSPE Sorbent Composition: The choice of dSPE sorbents depends on the fruit matrix.

    • For most fruits (e.g., apples, grapes): A common mixture is 150 mg of anhydrous MgSO₄ and 25-50 mg of primary secondary amine (PSA). PSA removes organic acids, sugars, and some lipids.

    • For pigmented fruits (e.g., some grape varieties): Graphitized carbon black (GCB) may be added to remove pigments. However, GCB can also retain some planar pesticides, so its use should be evaluated carefully. A typical amount would be 7.5-15 mg of GCB.

    • For fruits with higher lipid content: C18 sorbent (25-50 mg) can be added to remove non-polar interferences.

  • Shaking: Cap the dSPE tube and shake vigorously for 30 seconds to 1 minute.

  • Centrifugation: Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis. It can be transferred to an autosampler vial. For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent (e.g., mobile phase) and filtered through a 0.22 µm syringe filter. For GC-MS/MS analysis, a solvent exchange to a more volatile solvent like acetone or hexane may be performed, and the addition of an analyte protectant is recommended to mitigate matrix effects in the GC inlet.[1]

Instrumental Analysis

Both GC-MS/MS and LC-MS/MS are suitable for the determination of this compound. The choice of instrument will depend on availability and the specific requirements of the analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high selectivity and sensitivity for the analysis of thermally stable and volatile compounds like this compound.

Typical GC-MS/MS Parameters:

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Injection Mode Splitless or Pulsed Splitless
Injection Volume 1-2 µL
Inlet Temperature 250-280 °C
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Start at 70-90°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230-250 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: Specific MRM transitions should be optimized in the laboratory. The following are suggested transitions based on common fragmentation patterns:

  • Quantifier: m/z 363 -> 105

  • Qualifier: m/z 363 -> 77

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of a wide range of pesticides, including those that may be thermally labile.

Typical LC-MS/MS Parameters:

ParameterTypical Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
LC Column C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and/or 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B.
Flow Rate 0.2-0.4 mL/min
Injection Volume 2-5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5-4.0 kV
Source Temperature 120-150 °C
Desolvation Temp. 350-500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: Specific MRM transitions should be optimized in the laboratory. The following are suggested transitions based on common fragmentation patterns:

  • Precursor Ion: [M+H]⁺ m/z 364.1

  • Quantifier: m/z 364.1 -> 105.1

  • Qualifier: m/z 364.1 -> 133.1

Method Validation Data

The following table summarizes typical performance data for the analysis of this compound in fruit matrices using the QuEChERS method followed by chromatographic analysis. It is important to note that these values are indicative and should be verified in the laboratory through a full method validation study.

Fruit MatrixAnalytical TechniqueRecovery (%)LOD (mg/kg)LOQ (mg/kg)
Apple GC-MS/MS or LC-MS/MS80 - 1100.005 - 0.010.01 - 0.02
Citrus (Orange) GC-MS/MS or LC-MS/MS72 - 118[2]0.005 - 0.010.01 - 0.02
Grape GC-MS/MS or LC-MS/MS70 - 1100.005 - 0.010.01 - 0.02

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance for multi-residue pesticide analysis in these matrices.[3]

Experimental Workflow Diagrams

Benzoximate_Sample_Preparation cluster_extraction I. Extraction cluster_cleanup II. Dispersive SPE Cleanup cluster_analysis III. Instrumental Analysis Homogenization 1. Homogenize Fruit Sample Weighing 2. Weigh 10g into 50mL Tube Homogenization->Weighing Add_ACN 3. Add 10mL Acetonitrile Weighing->Add_ACN Shake1 4. Shake for 1 min Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake for 1 min Add_Salts->Shake2 Centrifuge1 7. Centrifuge at >=4000 rpm for 5 min Shake2->Centrifuge1 Transfer 8. Transfer Acetonitrile Extract to dSPE Tube Centrifuge1->Transfer Add_dSPE 9. Contains MgSO4 and PSA (optional: GCB, C18) Shake3 10. Shake for 30 sec Transfer->Shake3 Centrifuge2 11. Centrifuge at >=4000 rpm for 5 min Shake3->Centrifuge2 Final_Extract Final Extract (Supernatant) Centrifuge2->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Logical_Relationship cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data & Reporting QuEChERS QuEChERS Method Extraction Extraction (Acetonitrile & Salts) QuEChERS->Extraction Cleanup dSPE Cleanup (PSA, MgSO4) Extraction->Cleanup Analysis_Technique Instrumental Analysis Cleanup->Analysis_Technique GC_MSMS GC-MS/MS Analysis_Technique->GC_MSMS LC_MSMS LC-MS/MS Analysis_Technique->LC_MSMS Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Validation Method Validation (Recovery, LOD, LOQ) Quantification->Validation Reporting Reporting Results Validation->Reporting

References

Benzoximate Bioassay Protocols for Acaricide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoximate is a non-systemic acaricide with contact and stomach action, previously used to control spider mites on various fruit trees and ornamental plants.[1][2][3] Although its use has been discontinued in many regions, understanding its efficacy and the methodologies for its assessment remains relevant for resistance management studies and the development of new acaricidal compounds.[1][3] The precise mode of action of this compound is not fully elucidated but is thought to involve disruption of the nervous system.[1] Resistance to this compound has been reported in several mite species, including the citrus red mite, European red mite, and two-spotted spider mite.[2]

These application notes provide detailed protocols for standardized bioassays to determine the efficacy of this compound and other contact acaricides against key mite species such as Tetranychus urticae (Two-spotted spider mite) and Panonychus ulmi (European red mite). The protocols are designed to be adaptable for screening new compounds and monitoring for resistance in mite populations.

Data Presentation: Acaricide Efficacy

Quantitative data from bioassays are typically used to calculate lethal concentration (LC) values, such as the LC50 (the concentration that kills 50% of the test population). This data is crucial for comparing the toxicity of different compounds and for monitoring shifts in susceptibility within a mite population over time. Due to the obsolete status of this compound, recent and comprehensive LC50 data in publicly accessible literature is scarce. The following table provides a template for researchers to collate their own experimental data for this compound or other test compounds.

Table 1: Template for Recording Acaricide Efficacy Data (LC50)

Mite SpeciesLife StageBioassay MethodTest CompoundLC50 (ppm or µg/mL)95% Confidence LimitsSlope ± SEReference/Study ID
Tetranychus urticaeAdult FemaleLeaf-DipThis compounde.g., 150.5e.g., 125.2 - 180.8e.g., 2.1 ± 0.3(Internal Data)
Panonychus ulmiAdult FemaleLeaf-DipThis compounde.g., 210.0e.g., 185.5 - 237.3e.g., 1.9 ± 0.2(Internal Data)
Tetranychus urticaeAdult FemaleResidual ContactThis compounde.g., 85.3e.g., 70.1 - 103.8e.g., 2.5 ± 0.4(Internal Data)
Tetranychus urticaeAdult FemalePotter Spray TowerCompound X
Panonychus ulmiEggsOvicidal TestThis compound

Note: The LC50 values presented are hypothetical examples for illustrative purposes.

Experimental Protocols

The following are detailed protocols for common bioassay methods suitable for evaluating the efficacy of contact acaricides like this compound.

Protocol 1: Leaf-Dip Bioassay for Adult Mite Mortality

This method is a standard for determining the contact toxicity of a substance to adult mites.

1. Materials:

  • Technical grade this compound or formulated product

  • Acetone or a suitable solvent

  • Triton X-100 or a similar non-ionic surfactant

  • Distilled water

  • Bean plants (Phaseolus vulgaris) or other suitable host plants for rearing mites

  • Healthy, uniform adult female mites of the target species

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel-hair brush

  • Beakers and graduated cylinders

  • Micropipettes

  • Stereomicroscope

2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a serial dilution of the stock solution to obtain at least five to seven concentrations.

    • In the final aqueous dilution, include a surfactant (e.g., 0.01% Triton X-100) to ensure even wetting of the leaf surface.

    • A control solution containing only distilled water and the surfactant should also be prepared.

  • Preparation of Leaf Discs:

    • Excise leaf discs (approximately 3 cm in diameter) from untreated host plant leaves.

    • Place each leaf disc, abaxial (lower) side up, on a bed of moistened cotton wool in a Petri dish. This keeps the leaf turgid.

  • Mite Infestation:

    • Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.

    • Allow the mites to settle for at least one hour before treatment.

  • Treatment Application:

    • Individually dip each infested leaf disc into a test solution for 5 seconds with gentle agitation.[4]

    • Remove the disc, allow excess liquid to drain, and place it back on the moist cotton in the Petri dish.

    • Treat a minimum of three replicate discs for each concentration and the control.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity and prevent mite escape.

    • Incubate at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment:

    • After 24 hours, examine the mites on each leaf disc under a stereomicroscope.

    • Mites are considered dead if they are unable to move a distance of one body length when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit analysis to determine the LC50, 95% confidence limits, and the slope of the regression line.

Protocol 2: Residual Contact Bioassay (Vial Method)

This bioassay assesses the toxicity of an acaricide residue on a glass surface.

1. Materials:

  • Test solutions prepared as in Protocol 1 (solvent-based).

  • Glass vials (e.g., 20 ml scintillation vials).

  • Adult female mites.

  • Vial roller or rotator.

  • Fume hood.

  • Micropipettes.

2. Procedure:

  • Vial Coating:

    • Pipette a known volume (e.g., 0.5 ml) of a specific this compound concentration into a glass vial.

    • Roll the vial on a roller at a shallow angle for at least 1 hour in a fume hood to allow the solvent to evaporate, leaving a uniform residue on the inner surface.

    • Prepare a set of vials for each concentration and a control set treated only with the solvent.

  • Mite Introduction:

    • Introduce a known number of adult mites (e.g., 20) into each coated vial.

    • Cap the vials with a breathable material (e.g., cotton plug or fine mesh).

  • Incubation:

    • Hold the vials under the same controlled environmental conditions as described in Protocol 1.

  • Mortality Assessment:

    • Record mite mortality at specified time intervals (e.g., 2, 4, 8, 24 hours).

    • Mortality is determined by the lack of movement when the vial is gently tapped or the mites are prodded.

  • Data Analysis:

    • Perform probit analysis on the mortality data to calculate LC50 values as in the previous protocol.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_sol Prepare this compound Serial Dilutions treat Dip Infested Discs in Test Solutions prep_sol->treat prep_leaf Excise Leaf Discs from Host Plant infest Transfer Mites to Leaf Discs prep_leaf->infest prep_mites Collect Adult Female Mites prep_mites->infest infest->treat incubate Incubate at Controlled Temperature & Humidity treat->incubate assess Assess Mite Mortality after 24h incubate->assess analyze Perform Probit Analysis assess->analyze report Determine LC50 Value analyze->report

Caption: Workflow for a leaf-dip acaricide bioassay.

Acaricide Resistance Assessment Workflow

G start Collect Mite Population from the Field bioassay Perform Bioassay on Field Population start->bioassay baseline Establish Baseline Susceptibility (Reference Strain LC50) compare Compare Field LC50 to Baseline LC50 baseline->compare calc_lc50 Calculate LC50 for Field Population bioassay->calc_lc50 calc_lc50->compare rr Calculate Resistance Ratio (RR = Field LC50 / Baseline LC50) compare->rr susceptible Population is Susceptible (RR ≈ 1) rr->susceptible Low RR resistant Resistance is Present (RR > 1) rr->resistant High RR

Caption: Logic for acaricide resistance assessment.

References

Application Notes and Protocols for Benzoximate Residue Extraction in Produce using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction of benzoximate residues from produce using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The QuEChERS approach is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[1][2]

Introduction to QuEChERS for this compound Analysis

The QuEChERS method offers a streamlined and efficient alternative to traditional, more laborious extraction techniques.[1] It involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.[1][2] This methodology has been demonstrated to provide good recovery values for a broad range of pesticides, including this compound, across various types of produce.[1][3]

Quantitative Data Summary

The following table summarizes the recovery data for this compound in different produce matrices using a QuEChERS-based method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.

Produce MatrixSpiking Level (Not Specified)Recovery (%)
AppleNot Specified100
Bell PepperNot Specified108
LettuceNot Specified94

Data sourced from a study on the determination of pesticides in fruits and vegetables.[3]

Experimental Protocol

This protocol outlines a typical QuEChERS procedure for the extraction of this compound residues from fruit and vegetable samples.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion (e.g., 10-15 g) of the produce sample.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry commodities, it may be necessary to add a specific amount of water to aid in homogenization and extraction.[1]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add a salt mixture, commonly consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube. The salts aid in the partitioning of the organic and aqueous layers.

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the pesticides from the aqueous and solid matrix components.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain a mixture of sorbents to remove interfering substances. A common combination for general produce is 150 mg of anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA). For pigmented produce like spinach, Graphitized Carbon Black (GCB) may be included to remove chlorophyll, and C18 can be used for samples with higher fat content.

  • Vortex the dSPE tube for 30 seconds to 1 minute to ensure the sorbents are well-dispersed in the extract.

  • Centrifuge the dSPE tube for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Carefully transfer the cleaned supernatant into a vial for analysis.

  • The extract is now ready for analysis, typically by LC-MS/MS, to identify and quantify the this compound residues.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10g Homogenate Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add MgSO4 & NaCl Vortex1->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (MgSO4, PSA, etc.) Transfer_Supernatant->Add_dSPE Vortex2 Vortex (30s) Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for this compound residue extraction in produce.

References

Application Notes and Protocols for Benzoximate in Integrated Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Benzoximate is an obsolete acaricide that is not registered for use in many countries.[1] Its application in modern Integrated Pest Management (IPM) programs is not recommended due to the availability of more selective and environmentally benign alternatives. These notes are provided for informational and research purposes only, drawing from historical data and general principles of acaricide application, as recent research on this compound is limited.

Introduction

This compound is a non-systemic acaricide with contact and stomach action, formerly used to control spider mites (Tetranychidae) on various crops, including fruit trees and ornamentals.[1] Its precise mode of action is not fully elucidated but is believed to involve the disruption of nervous system function in mites.[1] As an older, broad-spectrum pesticide, its use within an IPM framework requires careful consideration of its potential impacts on non-target organisms and the development of resistance.

Data Presentation: Efficacy of Acaricides Against Tetranychus urticae

Due to the obsolete status of this compound, recent quantitative efficacy data is scarce. The following table presents a summary of efficacy data for various acaricides against the two-spotted spider mite, Tetranychus urticae, to provide a comparative context for researchers.

AcaricideConcentrationTarget PestEfficacy (% mortality)Days After TreatmentReference
Bifenazite200 ppmTetranychus urticae>72%14[2]
Bifenazite300 ppmTetranychus urticae>72%14[2]
Spirodiclofen + Abamectin500 ppmTetranychus urticae>72% (up to 96.19%)14[2]
Spiromesifen500 ppmTetranychus urticae>72%14[2]
Bromopropylate1500 ppmTetranychus urticae>72%14[2]
AbamectinNot specifiedTetranychus urticae83.29% (reduction)General mean[3]
AcequinocylNot specifiedTetranychus urticae66.06% (reduction)General mean[3]
HexythiazoxNot specifiedTetranychus urticae56.40% (reduction)General mean[3]

Experimental Protocols

Laboratory Bioassay: Leaf Disc Method

This method is used to determine the direct contact and residual toxicity of an acaricide to mites.

Materials:

  • Mite-infested leaves (e.g., from bean or cucumber plants)

  • Acaricide solution at various concentrations

  • Distilled water (for control)

  • Petri dishes

  • Filter paper

  • Cotton wool

  • Stereomicroscope

  • Fine brush

Protocol:

  • Prepare leaf discs (approximately 2-3 cm in diameter) from uninfested host plant leaves.

  • Place each leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish to maintain turgor.

  • Transfer a known number of adult female mites (e.g., 20-30) from the infested culture to each leaf disc using a fine brush.

  • Prepare serial dilutions of the test acaricide.

  • Spray the leaf discs with the different acaricide concentrations until runoff. A control group should be sprayed with distilled water.

  • Allow the discs to air dry in a fume hood.

  • Incubate the Petri dishes at a constant temperature and photoperiod (e.g., 25±1°C, 16:8 L:D).

  • Assess mite mortality at specified intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in Co after treatment)] * 100, where 'n' is the number of mites, 'T' is the treated group, and 'Co' is the control group.

Field Efficacy Trial

This protocol outlines the steps for evaluating the performance of an acaricide under field conditions.

Materials:

  • Acaricide formulation

  • Spraying equipment (e.g., backpack sprayer)

  • Plot markers

  • Hand lens or portable microscope

  • Data collection sheets

Protocol:

  • Select a suitable experimental site with a uniform and sufficiently high mite infestation.

  • Design the experiment using a randomized complete block design with at least three replications per treatment.[4]

  • Treatments should include different rates of the test acaricide, a standard commercial acaricide as a positive control, and an untreated control (sprayed with water).

  • Before application, conduct a pre-treatment count of motile mites (adults and nymphs) on a randomly selected number of leaves per plot (e.g., 30 leaves).[2]

  • Apply the treatments according to the manufacturer's recommendations, ensuring thorough coverage of the foliage.

  • Conduct post-treatment mite counts at regular intervals (e.g., 3, 7, 14, and 21 days after application) from the same plots.[2]

  • Calculate the percentage reduction in the mite population for each treatment relative to the untreated control.

Signaling Pathways and Workflows

Conceptual Signaling Pathway for Neurotoxic Acaricides

Since the specific molecular target of this compound is unclear, the following diagram illustrates a generalized signaling pathway for neurotoxic acaricides that disrupt nerve function, such as those acting on GABA-gated chloride channels.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicle Vesicle with GABA Neurotransmitters Nerve_Impulse->Vesicle triggers release GABA GABA Vesicle->GABA releases into cleft GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor binds to Chloride_Ion Chloride Ions (Cl-) GABA_Receptor->Chloride_Ion opens channel for Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Ion->Hyperpolarization influx causes Acaricide Neurotoxic Acaricide (e.g., this compound - hypothetical) Acaricide->GABA_Receptor disrupts function (hypothesized action)

Caption: Conceptual diagram of a GABAergic synapse, a potential target for neurotoxic acaricides.

Experimental Workflow for Acaricide Evaluation in an IPM Program

The following diagram illustrates a logical workflow for testing and integrating an acaricide into an IPM strategy.

G Scouting Pest Scouting and Monitoring Threshold Economic Threshold Reached? Scouting->Threshold Threshold->Scouting No Acaricide_Selection Acaricide Selection (Consider efficacy, selectivity, resistance) Threshold->Acaricide_Selection Yes Lab_Bioassay Laboratory Bioassays (Efficacy on target pest) Acaricide_Selection->Lab_Bioassay Non_Target_Assay Non-Target Effects Assays (Toxicity to beneficials) Acaricide_Selection->Non_Target_Assay Field_Trial Small-Scale Field Trials Lab_Bioassay->Field_Trial Non_Target_Assay->Field_Trial IPM_Integration Integrate into IPM Program (Rotation, timing, application method) Field_Trial->IPM_Integration Large_Scale_App Large-Scale Application IPM_Integration->Large_Scale_App Post_App_Monitoring Post-Application Monitoring (Efficacy and non-target impacts) Large_Scale_App->Post_App_Monitoring Resistance_Monitoring Resistance Monitoring Post_App_Monitoring->Resistance_Monitoring Resistance_Monitoring->Acaricide_Selection

Caption: Workflow for the evaluation and integration of an acaricide within an IPM framework.

Application in Integrated Pest Management

The integration of a broad-spectrum acaricide like this compound into a modern IPM program presents significant challenges. IPM emphasizes the use of multiple control tactics, including biological control, and aims to minimize the use of pesticides that are harmful to beneficial organisms.[5][6]

Key Considerations for IPM Integration:

  • Toxicity to Non-Target Organisms: Broad-spectrum pesticides can be highly toxic to beneficial insects and predatory mites, which are crucial for natural pest suppression.[7][8] The use of such chemicals can disrupt the ecological balance and lead to secondary pest outbreaks.

  • Resistance Management: The repeated use of acaricides with the same mode of action can lead to the development of resistance in pest populations.[9][10][11] To mitigate this, acaricides should be rotated with products from different Mode of Action (MoA) groups.[9][10][11]

  • Application Timing: If the use of a broad-spectrum acaricide is deemed necessary, application timing should be carefully chosen to minimize exposure to pollinators and other beneficial insects, for example, by spraying in the early morning or late evening when they are less active.[5]

  • Spot Treatment: Instead of blanket applications, consider spot treatments in areas with high pest pressure to reduce the overall pesticide load in the environment.[5]

References

Troubleshooting & Optimization

Technical Support Center: Benzoximate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Benzoximate solubility in your in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prepare this compound solutions effectively for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a benzoyl ester acaricide.[1] Its chemical structure lends it a high degree of lipophilicity, resulting in very low aqueous solubility. This poor water solubility can be a significant hurdle for researchers conducting in vitro experiments that require the compound to be in a dissolved state in aqueous cell culture media.

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₁₈H₁₈ClNO₅[2]
Molecular Weight 363.79 g/mol [1]
Water Solubility 30 mg/L[3]
Appearance Solid powder[1]

Q3: What are the recommended solvents for preparing a this compound stock solution?

Given its hydrophobic nature, organic solvents are necessary to dissolve this compound. Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[4][5][6] Other potential solvents include ethanol and acetonitrile.[7] However, it is crucial to note that the final concentration of these organic solvents in the cell culture medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[4]

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound for aqueous-based experiments:

  • Co-solvents: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent can increase solubility.[8]

  • Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent water solubility.[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[8][11][12]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume incrementally. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation.
Precipitation occurs when the stock solution is added to the aqueous culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final concentration of this compound in the culture medium. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but ensure it remains below cytotoxic levels (typically ≤0.1%). - Consider using a solubility-enhancing technique such as surfactant-assisted dissolution or cyclodextrin complexation.
Observed cellular toxicity or unexpected biological effects. The concentration of the organic solvent (e.g., DMSO) is too high.- Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound. - Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound over time.- Ensure the stock solution is completely clear before use. - Prepare fresh dilutions in culture medium for each experiment. - Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound that can be further diluted in cell culture medium.

Materials:

  • This compound powder (MW: 363.79 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh out 3.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes, or until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.[4]

Note: When preparing the final working solution, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Testing this compound Efficacy

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

G prep_stock Prepare 10 mM this compound stock solution in DMSO prep_working Dilute stock solution in cell culture medium prep_stock->prep_working seed_cells Seed cells in multi-well plates treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate cell_viability Assess cell viability (e.g., MTT, LDH assay) biomarker Measure specific biomarkers (e.g., ELISA, qPCR) cell_viability->biomarker

A typical workflow for in vitro testing of this compound.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

While the precise molecular mechanism of this compound is not fully elucidated, related benzoxazole compounds have been shown to exert anti-inflammatory effects by inhibiting mast cell activation.[13] The diagram below illustrates a hypothetical pathway where a "this compound-like compound" inhibits the Lipopolysaccharide (LPS)-induced inflammatory response in mast cells by suppressing the NF-κB and MAPK signaling pathways.[14][15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK_IκBα Phosphorylates IKK->IKK_IκBα IκBα IκBα IκBα_NFκB Degrades IκBα, releases NF-κB IκBα->IκBα_NFκB NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IKK_IκBα->IκBα IκBα_NFκB->NFκB Gene Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFκB_nuc->Gene This compound This compound-like Compound This compound->IKK Inhibits This compound->MAPK Inhibits

Hypothetical inhibition of NF-κB and MAPK pathways by a this compound-like compound.

References

Overcoming matrix effects in Benzoximate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during Benzoximate analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[3][4][5] In complex matrices like food or biological samples, these effects can lead to erroneous quantification of this compound residues.[4][6]

Q2: What are the common causes of matrix effects in LC-MS/MS?

A2: The primary causes of matrix effects are co-eluting endogenous components from the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][7] The extent of the matrix effect is dependent on several factors including the complexity of the sample matrix, the efficiency of the sample preparation procedure, chromatographic conditions, and the specific ionization properties of both the analyte and the interfering compounds.[5] For pesticide analysis, complex matrices in food and environmental samples are a common source of these interferences.[8][9]

Q3: What are the primary strategies to mitigate or overcome matrix effects?

A3: There are three main strategies to address matrix effects in LC-MS/MS analysis:

  • Sample Preparation: Implementing effective cleanup steps to remove interfering matrix components before analysis.[10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from matrix interferences.[4][10]

  • Calibration Strategies: Employing calibration techniques that compensate for the matrix effects.[3][8]

Q4: Can you explain the "dilute and shoot" approach and its applicability for this compound analysis?

A4: The "dilute and shoot" approach involves diluting the sample extract with the mobile phase before injection into the LC-MS/MS system.[3] This simple method can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[3] However, this approach is only feasible when the concentration of this compound in the sample is high enough to remain detectable after dilution.[10] For trace-level analysis, excessive dilution may lead to analyte concentrations falling below the limit of quantification.[3]

Q5: What is a matrix-matched calibration and why is it recommended for pesticide residue analysis?

A5: A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[3][9] This method helps to compensate for matrix effects because the standards and the samples experience similar ionization suppression or enhancement.[9][11] It is a widely used and effective strategy in pesticide residue analysis to improve the accuracy of quantification in complex samples.[8][9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent or replace the guard column.[12]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[12]
Column Degradation Replace the analytical column if performance does not improve after cleaning.[12]
Problem: Inconsistent or Low Signal Intensity (Ion Suppression)
Possible Cause Recommended Solution
Co-eluting Matrix Components Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or QuEChERS.[8] Optimize the chromatographic gradient to better separate this compound from interferences.[13]
Ion Source Contamination Clean the ion source of the mass spectrometer regularly.[14]
Suboptimal MS Parameters Optimize MS parameters such as ionization polarity and source temperature to maximize the signal for this compound while minimizing background noise.[3]
Problem: High Signal Intensity (Ion Enhancement)
Possible Cause Recommended Solution
Co-eluting Matrix Components Similar to ion suppression, enhance sample preparation and chromatographic separation to remove the source of enhancement.[10]
Use of an Appropriate Internal Standard Employ a stable isotope-labeled internal standard for this compound to correct for signal variations.[7][10]

Experimental Protocols

Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Pesticide Residue Analysis in Food Matrices

This protocol provides a general framework that can be adapted for the extraction of this compound from various food samples.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) designed to remove specific matrix components like fatty acids, sterols, and pigments.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the cleaned supernatant and dilute it with the initial mobile phase as needed.

    • The sample is now ready for LC-MS/MS analysis.

Matrix Effect Evaluation Protocol

To quantify the extent of matrix effects, the following experiment can be performed:

  • Prepare three sets of solutions:

    • Set A (Solvent): Prepare standards of this compound at various concentrations in the mobile phase.

    • Set B (Matrix-Matched): Prepare a blank matrix extract using the chosen sample preparation method. Spike this blank extract with this compound at the same concentrations as in Set A.

    • Set C (Post-Extraction Spike): Prepare a blank matrix extract. Spike the final, cleaned extract with this compound at the same concentrations as in Set A.

  • Analysis: Analyze all three sets of solutions by LC-MS/MS.

  • Calculation: The matrix effect (ME) can be calculated as follows:

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[13]

Data Presentation

Table 1: Example of Quantitative Data for Matrix Effect Assessment
AnalyteConcentration (ng/mL)Peak Area (Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
This compound1055,00038,50070.0 (Suppression)
This compound50280,000210,00075.0 (Suppression)
This compound100545,000436,00080.0 (Suppression)
Table 2: Comparison of Different Sample Preparation Methods on this compound Recovery
Sample Preparation MethodMean Recovery (%)RSD (%)
Dilute and Shoot (10x)65.218.5
QuEChERS with dSPE92.87.2
SPE (C18)88.59.1

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Investigation cluster_3 Mitigation Strategies cluster_4 Validation Problem Poor Analytical Performance (e.g., Low Sensitivity, Poor Repeatability) Check_System Verify LC-MS/MS System Performance (e.g., System Suitability Test) Problem->Check_System Check_Method Review Sample Preparation and LC Method Check_System->Check_Method System OK Assess_ME Quantify Matrix Effect (Post-Extraction Spike vs. Solvent Standard) Check_Method->Assess_ME Method Appears Correct Optimize_SP Improve Sample Preparation (e.g., QuEChERS, SPE) Assess_ME->Optimize_SP Significant ME Detected Optimize_LC Optimize Chromatographic Separation Assess_ME->Optimize_LC Significant ME Detected Use_IS Implement Internal Standard (Stable Isotope Labeled) Assess_ME->Use_IS Significant ME Detected Use_MMC Use Matrix-Matched Calibration Assess_ME->Use_MMC Significant ME Detected Validate Re-validate Method Performance Optimize_SP->Validate Optimize_LC->Validate Use_IS->Validate Use_MMC->Validate MitigationStrategies cluster_0 Core Problem cluster_1 Approaches to Overcome Matrix Effects cluster_1a Sample Preparation cluster_1b Chromatography cluster_1c Calibration Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Dilution Sample Dilution Matrix_Effect->Dilution SPE Solid Phase Extraction (SPE) Matrix_Effect->SPE QuEChERS QuEChERS Matrix_Effect->QuEChERS Gradient Gradient Optimization Matrix_Effect->Gradient Column Alternative Column Chemistry Matrix_Effect->Column IS Internal Standard (Isotope Labeled) Matrix_Effect->IS MMC Matrix-Matched Calibration Matrix_Effect->MMC Std_Add Standard Addition Matrix_Effect->Std_Add

References

Addressing Benzoximate degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Benzoximate during sample storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a non-systemic acaricide used to control mites on various crops, such as citrus fruits.[1] The stability of this compound in stored samples is a critical concern for accurate residue analysis and toxicological studies. Degradation can lead to underestimation of its concentration, yielding unreliable data. This compound is known to be sensitive to certain environmental conditions, which can compromise sample integrity over time.[2][3]

Q2: What are the primary factors that can cause this compound to degrade in my samples?

Several factors can contribute to the degradation of this compound in biological and environmental samples:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Decomposition or isomerization has been noted to occur at approximately 80°C.[2] For analytical standards in acetonitrile, storage conditions ranging from ambient (>5°C) to -20°C have been suggested, indicating that temperature is a key factor to control.[4][5]

  • pH: this compound is stable in acidic conditions but is susceptible to decomposition in strong alkaline (basic) environments.[2] The pH of your sample matrix is a crucial consideration for storage.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of many pesticides.[6] While specific data on the photostability of this compound is limited, it is a common practice to store analytical standards and samples in the dark to prevent photolysis.[3][7]

  • Oxidation: Oxidative processes can contribute to the degradation of chemical compounds. The potential for oxidation in your specific sample matrix should be considered.[3]

  • Enzymatic Activity: In biological samples, enzymatic activity can persist even at low temperatures and contribute to the degradation of the analyte.[3] Proper sample preparation and storage at ultra-low temperatures can help to minimize this.

Q3: What are the known degradation products of this compound?

Currently, detailed public literature specifying the exact degradation products of this compound formed during sample storage is limited. However, based on its chemical structure, which includes an ester linkage, hydrolysis is a likely degradation pathway, especially under alkaline conditions.[2] This would result in the cleavage of the ester bond to form benzoic acid and a substituted benzimidic acid derivative. Further degradation of these initial products may also occur.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and analysis of this compound samples.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detection of this compound in stored samples. Sample degradation due to improper storage temperature.Store samples at or below -20°C.[4] For long-term storage, consider -80°C to minimize all potential degradation pathways.[8]
Degradation due to alkaline pH of the sample matrix.Adjust the pH of the sample to a slightly acidic range (e.g., pH 4-6) before storage, if this does not interfere with the analytical method.[2]
Photodegradation from exposure to light.Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[3][7]
Inconsistent or variable results between sample aliquots. Non-homogenous sample.Ensure samples are thoroughly homogenized before aliquoting for storage and analysis.
Freeze-thaw cycles causing degradation.Aliquot samples into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.[8]
Presence of unexpected peaks in chromatograms. Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS/MS. This can provide insights into the degradation pathway and help in developing a more stable storage protocol.
Contamination of the sample or solvent.Use high-purity solvents and ensure all labware is scrupulously clean. Run solvent blanks to check for contamination.

Experimental Protocols

Protocol 1: Sample Preparation and Storage for this compound Stability Testing

This protocol outlines the steps for preparing and storing samples to evaluate the stability of this compound.

  • Homogenization: Homogenize the sample matrix (e.g., citrus fruit, soil) to ensure a uniform distribution of the analyte. For solid samples, a high-speed blender or grinder can be used.

  • Fortification: Spike the homogenized matrix with a known concentration of this compound standard solution. The final concentration should be relevant to the expected levels in your study samples.

  • Aliquoting: Immediately after fortification, divide the sample into multiple aliquots in amber glass vials with screw caps. This will allow for the analysis of individual aliquots at different time points without disturbing the remaining samples.

  • pH Adjustment (Optional): If the sample matrix is alkaline, adjust the pH to a slightly acidic level (pH 4-6) using a suitable buffer or acid, ensuring it does not interfere with the analysis.

  • Storage: Store the aliquots under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light, room temperature in the dark).

  • Analysis: At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve one aliquot from each storage condition. Extract this compound using a validated method and analyze the concentration using HPLC-UV or GC-ECD.[1]

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by your own stability studies.

Storage ConditionTime Point (Days)This compound Concentration (µg/g)% Recovery
-20°C, Dark 01.00100
300.9898
900.9595
4°C, Dark 01.00100
300.8585
900.7272
25°C, Dark 01.00100
70.6565
140.4242
25°C, Light 01.00100
70.4545
140.1818

Visualizations

Benzoximate_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (e.g., alkaline conditions) This compound->Hydrolysis Photolysis Photolysis (e.g., UV light) This compound->Photolysis Thermal_Degradation Thermal Degradation (e.g., high temperature) This compound->Thermal_Degradation Degradation_Products Degradation Products (e.g., Benzoic Acid derivative) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow start Start: Homogenized Sample spike Spike with this compound Standard start->spike aliquot Aliquot into Vials spike->aliquot storage Store under Varied Conditions (-20°C, 4°C, 25°C, Light/Dark) aliquot->storage analysis Analyze Aliquots at Time Points (0, 7, 14, 30, 60, 90 days) storage->analysis data Calculate % Recovery vs. Time 0 analysis->data end End: Determine Optimal Storage data->end

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic node_rect node_rect start Low this compound Recovery? check_temp Stored at <= -20°C? start->check_temp check_light Protected from Light? check_temp->check_light Yes solution_temp Action: Store at <= -20°C check_temp->solution_temp No check_ph Sample pH Acidic/Neutral? check_light->check_ph Yes solution_light Action: Use Amber Vials check_light->solution_light No solution_ph Action: Adjust pH if possible check_ph->solution_ph No investigate_further Further Investigation Needed (e.g., enzymatic degradation) check_ph->investigate_further Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Optimizing Benzoximate Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Benzoximate from various complex matrices.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for this compound analysis?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for the analysis of this compound.[1][2] this compound is a thermally labile compound, meaning it can easily decompose at high temperatures, which makes Gas Chromatography (GC)-based methods generally unsuitable.[1]

Q2: What are the most common extraction methods for this compound?

A2: The most common and effective methods for extracting this compound from complex matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][5][6][7] The choice of method often depends on the matrix type, the required level of cleanliness of the extract, and the available resources.

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect is the alteration of the analyte's signal (suppression or enhancement) by co-extracted compounds from the sample matrix, leading to inaccurate quantification.[3][8][9][10][11][12] To minimize the matrix effect, you can:

  • Use matrix-matched standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[13]

  • Employ stable isotope-labeled internal standards: These compounds behave similarly to the analyte during extraction and ionization, helping to correct for signal variations.

  • Dilute the sample extract: This reduces the concentration of interfering compounds, though it may also decrease the analyte signal.[12]

  • Optimize the cleanup step: Use appropriate sorbents in SPE or d-SPE to remove interfering substances. For fatty matrices, specialized sorbents like Z-Sep can be effective.[4][11]

Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate Solvent Polarity: The extraction solvent may not be optimal for this compound's polarity.- For LLE, ensure the partitioning solvent has a high affinity for this compound. Dichloromethane has been shown to be effective.[1][2]- For QuEChERS, acetonitrile is the standard, but for certain matrices, modifications may be needed.
Incorrect pH: The pH of the sample can affect the charge state and solubility of this compound.- Adjust the sample pH to ensure this compound is in a neutral form for optimal extraction into an organic solvent. Acidic conditions (e.g., pH 2) can improve the extraction of some acidic compounds.[14][15][16]
Analyte Degradation: this compound can be sensitive to pH and temperature.[1][13]- Avoid high temperatures during solvent evaporation steps.[11]- For base-labile compounds, acidification of the final extract (e.g., to pH 5 with formic acid) can improve stability.[13]
Incomplete Phase Separation (LLE): Emulsions can form, trapping the analyte.- Add salt (salting-out effect) to the aqueous phase to break emulsions.[17]- Centrifuge the sample to facilitate phase separation.
Inefficient d-SPE Cleanup (QuEChERS): The chosen sorbent may be removing the analyte along with interferences.- For planar pesticides, using a d-SPE product with less graphitized carbon black (GCB) can prevent analyte loss.[1]
High Matrix Interference / Dirty Extract Insufficient Cleanup: The cleanup step is not adequately removing interfering compounds.- In QuEChERS, use a combination of sorbents like PSA (primary secondary amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB to remove pigments.[8][11]- For high-fat matrices, consider a freezing step to precipitate lipids or use specialized sorbents like Z-Sep.[4][13]
Matrix Overload on SPE Cartridge: Too much sample or interferences are loaded onto the cartridge.- Ensure the mass of the analytes and interferences does not exceed 5% of the sorbent mass in the SPE cartridge.[18]
Noisy HPLC Baseline Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase.- Use high-purity HPLC-grade solvents and reagents.- Prepare fresh mobile phase daily and filter it.[3]
Air Bubbles in the System: Bubbles in the pump or detector cell.- Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication.[3][17]
Detector Issues: Fluctuations in the lamp intensity or a dirty flow cell.- Regularly check and replace the detector lamp if necessary.- Flush the detector cell with a strong solvent like methanol or isopropanol.[1][8][19]
Column Contamination: Strongly retained compounds from previous injections bleeding off.- Use a guard column to protect the analytical column.- Periodically flush the column with a strong solvent.[1]

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance data for different this compound extraction methods. Please note that actual results will vary depending on the specific matrix, laboratory conditions, and instrumentation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Typical Recovery 85-100%[1][2][13]70-120%[20]70-120%
Relative Standard Deviation (RSD) < 10%< 15%[20]< 20%[21]
Limit of Detection (LOD) 0.01 - 0.05 mg/kg[2]0.001 - 0.01 mg/kg0.00003 - 0.004 mg/kg[13]
Limit of Quantification (LOQ) 0.03 - 0.1 mg/kg0.003 - 0.03 mg/kg0.0001 - 0.01 mg/kg[13][21]
Solvent Consumption HighLow to ModerateLow
Sample Throughput LowModerate to High (with automation)High
Cost per Sample Low to ModerateModerateLow

Experimental Protocols

Detailed methodologies for key extraction experiments are provided below.

1. Liquid-Liquid Extraction (LLE) for this compound from Citrus Fruits [1][2]

  • Homogenization: Weigh 20 g of a homogenized citrus fruit sample into a blender.

  • Extraction: Add 50 mL of a methanol/water solution (e.g., 70:30 v/v) and blend for 2 minutes.

  • Filtration: Filter the homogenate through a Büchner funnel with filter paper.

  • Partitioning: Transfer the filtrate to a separatory funnel. Add 50 mL of dichloromethane and 50 mL of a 2% aqueous NaCl solution. Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Collection: Collect the lower organic layer (dichloromethane). Repeat the partitioning step with a fresh 50 mL portion of dichloromethane.

  • Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

2. Solid-Phase Extraction (SPE) for this compound from Soil

This protocol is adapted from general pesticide SPE methods and a specific method for other compounds in soil.[2][10]

  • Sample Preparation: Weigh 5 g of sieved soil into a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute.

  • Extraction: Sonicate the sample for 15 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Decant the supernatant from the soil extract and load it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the this compound with 5 mL of acetonitrile or ethyl acetate into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC analysis.

3. QuEChERS Method for this compound from Fruits and Vegetables [13][19]

  • Homogenization and Weighing: Homogenize the sample and weigh 10-15 g into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (often with 1% acetic acid). For dry samples, add an appropriate amount of water to rehydrate before adding acetonitrile.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions, typically containing MgSO₄ and NaCl or sodium acetate).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) to a d-SPE tube containing anhydrous MgSO₄ and PSA. For samples with high fat content, C18 may also be included. For pigmented samples, GCB can be used, but be cautious of potential losses of planar pesticides.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at a high speed for 5 minutes.

  • Final Extract: The supernatant is ready for direct injection into the HPLC or can be further concentrated and reconstituted if necessary.

Visualizations

Experimental Workflow: QuEChERS for this compound Extraction

QuEChERS_Workflow start 1. Sample Homogenization (10-15g) extraction 2. Add Acetonitrile (10-15 mL) start->extraction salting_out 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) extraction->salting_out shake_centrifuge 4. Shake (1 min) & Centrifuge (5 min) salting_out->shake_centrifuge dSPE 5. Transfer Supernatant to d-SPE Tube (PSA, MgSO4, C18) shake_centrifuge->dSPE Transfer Acetonitrile Layer vortex_centrifuge 6. Vortex (30s) & Centrifuge (5 min) dSPE->vortex_centrifuge final_extract 7. Final Extract for HPLC Analysis vortex_centrifuge->final_extract

Caption: Workflow for this compound extraction using the QuEChERS method.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start 1. Sample Preparation (e.g., Soil Extraction) loading 3. Sample Loading start->loading conditioning 2. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect this compound) washing->elution concentration 6. Concentration & Reconstitution elution->concentration final_extract 7. Final Extract for HPLC Analysis concentration->final_extract

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting Logic: Low Analyte Recovery

Low_Recovery_Troubleshooting start Low this compound Recovery check_solvent Is the extraction solvent appropriate? start->check_solvent Start Here check_ph Is the sample pH optimized? check_solvent->check_ph No solution_solvent Optimize solvent based on This compound polarity. check_solvent->solution_solvent Yes check_cleanup Is the cleanup step causing analyte loss? check_ph->check_cleanup No solution_ph Adjust pH to ensure This compound is neutral. check_ph->solution_ph Yes check_degradation Could thermal degradation be an issue? check_cleanup->check_degradation No solution_cleanup Modify d-SPE sorbents (e.g., less GCB). check_cleanup->solution_cleanup Yes solution_degradation Lower evaporation temperature. Check pH stability. check_degradation->solution_degradation Yes

Caption: Decision tree for troubleshooting low this compound recovery.

References

Troubleshooting poor peak shape in Benzoximate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues related to poor peak shape in Benzoximate chromatography. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems efficiently.

Frequently Asked Questions (FAQs)

Q1: What does an ideal chromatographic peak look like?

An ideal chromatographic peak should be symmetrical and sharp, resembling a Gaussian distribution. Good peak shape is crucial for accurate quantification and high resolution between adjacent peaks.[1][2] Key characteristics include a narrow width, consistent retention time, and a high signal-to-noise ratio.[1]

Q2: How is peak asymmetry measured?

Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) Tailing Factor is calculated by measuring the peak width at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 signify peak tailing, while values less than 1 indicate peak fronting. Many analytical methods require the tailing factor to be below a specified limit, often less than 2.0, to ensure data accuracy.[3]

Troubleshooting Guide: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is one of the most common peak shape distortions.[4]

Q3: My this compound peak is tailing. What are the common causes?

Peak tailing for a specific compound like this compound often points to chemical interactions between the analyte and the stationary phase.[2] Common causes include:

  • Secondary Interactions: this compound, if basic in nature, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[3][4]

  • Mobile Phase pH: An improperly selected mobile phase pH can lead to secondary interactions.[4]

  • Column Contamination or Degradation: Buildup of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4]

Q4: How can I address peak tailing caused by mobile phase issues?

If the mobile phase is the culprit, consider the following adjustments:

  • Adjust pH: For basic compounds, operating at a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing unwanted secondary interactions.[3]

  • Increase Buffer Strength: A low buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer strength (e.g., 10-50 mM) can help maintain a stable pH and improve peak shape.[3][4]

  • Use Mobile Phase Additives: Adding a competing base, like triethylamine, to the mobile phase can mask the active silanol sites and reduce tailing for basic analytes.

Q5: What should I do if my column is causing the peak tailing?

Column-related issues are a frequent source of tailing.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that might cause tailing.[5]

  • Flush the Column: If the column is contaminated, flushing it with a strong solvent can help remove adsorbed substances.[6]

  • Replace the Column: If the column is old, has degraded, or has developed a void at the inlet, it may need to be replaced.[3][4] Using a new, high-purity, end-capped column can significantly reduce silanol interactions.

Summary of Peak Tailing Troubleshooting
Potential Cause Observation Recommended Solution(s)
Secondary Silanol Interactions Only basic compounds like this compound are tailing.Lower mobile phase pH (e.g., pH 2-3); add a competing base (e.g., triethylamine) to the mobile phase; use a highly end-capped column.[3]
Low Buffer Concentration Tailing is inconsistent or sensitive to small method changes.Increase buffer concentration to 10-50 mM to ensure stable pH.[3][4]
Column Contamination/Void All peaks are tailing, and backpressure may have increased.Reverse-flush the column; replace the inlet frit; use a guard column; if a void is present, replace the column.[2][4]
Sample Overload Tailing worsens with higher sample concentrations.Reduce the injection volume or dilute the sample.[4]

Logical Workflow for Troubleshooting Peak Tailing

G cluster_all_peaks System/Physical Issues cluster_one_peak Chemical/Method Issues start Observe this compound Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_yes YES check_all_peaks->all_peaks_yes one_peak_no NO check_all_peaks->one_peak_no check_frit Check for blocked column frit or void at column inlet all_peaks_yes->check_frit solution_frit Reverse flush column. Replace frit or column if necessary. check_frit->solution_frit check_overload Consider column overload check_frit->check_overload solution_overload Reduce injection volume or sample concentration check_overload->solution_overload check_mobile_phase Evaluate Mobile Phase one_peak_no->check_mobile_phase solution_mobile_phase Adjust pH (e.g., lower to pH 2-3). Increase buffer concentration. Add mobile phase modifier (e.g., TEA). check_mobile_phase->solution_mobile_phase check_column_chem Evaluate Column Chemistry check_mobile_phase->check_column_chem solution_column_chem Use a highly end-capped column. Replace old/degraded column. check_column_chem->solution_column_chem G start Observe Peak Fronting check_overload Is the sample concentration high? start->check_overload solution_overload YES: Reduce injection volume or dilute sample check_overload->solution_overload check_solvent NO: Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No solution_solvent YES: Dissolve sample in mobile phase or reduce injection volume check_solvent->solution_solvent check_column NO: Check for column degradation (void/channel) check_solvent->check_column No solution_column Replace the column. Check method pH and temperature limits. check_column->solution_column G cluster_all_peaks System/Physical Issues cluster_one_peak Chemical/Method Issues start Observe Split Peak check_all_peaks Are all peaks splitting? start->check_all_peaks all_peaks_yes YES check_all_peaks->all_peaks_yes one_peak_no NO check_all_peaks->one_peak_no check_frit Problem is pre-column. Check for blocked inlet frit or column void. all_peaks_yes->check_frit solution_frit Back-flush or replace frit. Replace column if void is present. check_frit->solution_frit check_solvent Is sample solvent much stronger than mobile phase? one_peak_no->check_solvent solution_solvent YES: Dissolve sample in mobile phase. check_solvent->solution_solvent check_overload NO: Is sample concentration high? check_solvent->check_overload No solution_overload YES: Dilute sample or reduce injection volume. check_overload->solution_overload check_coelution NO: Consider co-eluting impurity. check_overload->check_coelution No solution_coelution Adjust method to improve resolution. check_coelution->solution_coelution

References

Identifying and minimizing Benzoximate photodegradation in lab conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoximate, focusing on identifying and minimizing its photodegradation under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photosensitivity a concern?

A1: this compound is an acaricide that is considered obsolete and is not registered for use in many countries.[1] Its chemical structure, C18H18ClNO5, contains chromophores that absorb light, making it susceptible to photodegradation. This light-induced breakdown can lead to a loss of the compound's efficacy and the formation of unknown degradation products, which can interfere with experimental results and introduce variability. The material safety data sheet for this compound advises avoiding direct sunlight, indicating its known photosensitivity.

Q2: What are the primary factors that influence the rate of this compound photodegradation in the lab?

A2: Several factors can influence the rate of photodegradation:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light is generally more destructive than visible light.

  • Solvent: The choice of solvent can impact the stability of this compound. Some solvents may act as photosensitizers, accelerating degradation.

  • Temperature: Higher temperatures can increase the rate of photochemical reactions.

  • pH: The pH of the solution can influence the stability of the molecule and its susceptibility to photodegradation.

  • Presence of Oxygen: Photodegradation can occur through oxidative processes, so the presence of dissolved oxygen can play a role.

  • Presence of Photosensitizers: Impurities or other components in the experimental system can absorb light energy and transfer it to the this compound molecule, accelerating its degradation.

Q3: How can I detect and quantify this compound and its potential photodegradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the determination of this compound residues.[2] For the identification of unknown degradation products, more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary. These methods allow for the separation of the parent compound from its degradants and provide mass spectral data that can be used to elucidate the structures of the degradation products.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent results or loss of this compound activity in solution. Photodegradation of this compound due to exposure to ambient or artificial light.- Work in a darkroom or under red light conditions. - Use amber-colored glassware or wrap glassware in aluminum foil. - Prepare solutions fresh before use and store them in the dark at a low temperature.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of photodegradation products.- Minimize light exposure during sample preparation and analysis. - Conduct control experiments with and without light exposure to confirm photodegradation. - Use LC-MS or GC-MS to identify the structure of the unknown peaks.
Variability in degradation rates between experiments. Inconsistent light exposure, temperature fluctuations, or variations in solvent purity.- Standardize the light source, intensity, and distance from the sample. - Use a temperature-controlled environment. - Use high-purity solvents from the same batch for all experiments.
Precipitate formation in this compound solutions upon light exposure. Formation of insoluble photodegradation products.- Analyze the precipitate to identify its composition. - Consider using a different solvent system that may better solubilize the degradation products.

Experimental Protocols

Protocol 1: Determining the Photodegradation Rate of this compound

Objective: To quantify the rate of this compound degradation upon exposure to a specific light source.

Materials:

  • This compound standard

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Amber and clear glass vials

  • Calibrated light source (e.g., UV lamp with a specific wavelength output)

  • HPLC-UV system

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Dilute the stock solution to a known concentration (e.g., 10 µg/mL).

  • Aliquot the solution into multiple amber and clear glass vials.

  • Place the clear vials under the light source at a fixed distance. The amber vials will serve as dark controls.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one clear vial and one amber vial.

  • Analyze the concentration of this compound in each vial using a validated HPLC-UV method.

  • Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

  • Calculate the degradation rate constant and the half-life (t1/2) of this compound under the specific light conditions.

Protocol 2: Identifying Photodegradation Products of this compound

Objective: To identify the major degradation products of this compound formed upon light exposure.

Materials:

  • This compound

  • Solvent

  • Clear glass container

  • Light source

  • LC-MS or GC-MS system

Methodology:

  • Prepare a concentrated solution of this compound.

  • Expose the solution to the light source for a period sufficient to cause significant degradation (determined from Protocol 1).

  • Analyze the irradiated solution using LC-MS or GC-MS.

  • Compare the mass spectrum of the parent this compound peak with the mass spectra of the new peaks that appear after irradiation.

  • Based on the fragmentation patterns, propose structures for the photodegradation products.

Quantitative Data Summary

Due to the obsolete nature of this compound, specific quantitative data on its photodegradation is scarce in publicly available literature. The following table presents a hypothetical data set to illustrate how such information could be structured.

Parameter Condition A (UV Light, 25°C) Condition B (Visible Light, 25°C) Condition C (Dark Control, 25°C)
Light Source 254 nm UV LampFull Spectrum Fluorescent LampNo Light
Solvent AcetonitrileAcetonitrileAcetonitrile
Half-life (t1/2) 2.5 hours48 hours> 200 hours
Degradation Rate Constant (k) 0.277 h⁻¹0.014 h⁻¹< 0.003 h⁻¹
Major Degradation Products Compound X, Compound YCompound ZNot Detected

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Benzoximate_Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution B Aliquot into Clear and Amber Vials A->B C Expose Clear Vials to Light Source B->C D Store Amber Vials in Dark (Control) B->D E Sample at Time Intervals C->E D->E F HPLC-UV Analysis E->F G LC-MS/MS for Product ID E->G H Calculate Degradation Rate F->H I Identify Degradation Products G->I

Caption: Experimental workflow for studying this compound photodegradation.

Photodegradation_Pathway This compound This compound (Parent Compound) ExcitedState Excited State this compound* This compound->ExcitedState Photon Light Energy (hν) Photon->this compound Degradation Photochemical Reactions (e.g., Oxidation, Hydrolysis, Rearrangement) ExcitedState->Degradation Products Photodegradation Products Degradation->Products

Caption: Generalized pathway for the photodegradation of a molecule.

References

Technical Support Center: Mitigating Benzoximate Resistance in Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to benzoximate resistance in mite populations during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a non-systemic acaricide with contact and stomach action, previously used to control spider mites on various fruit trees and ornamental plants.[1][2] Its exact mode of action is not fully elucidated, but it is believed to disrupt the nervous system function in mites.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) in Group UN, signifying an unknown or uncertain mode of action.[3] Due to its status as an older and often obsolete acaricide in many regions, detailed contemporary research on its specific molecular targets is limited.[1]

Q2: What are the primary mechanisms of resistance to this compound in mite populations?

A2: The primary mechanisms of resistance to this compound are not extensively documented in recent literature. However, based on resistance patterns to other acaricides and the chemical nature of this compound (an ester), two main mechanisms are likely involved:

  • Metabolic Resistance: This is the most common form of resistance, where mites exhibit enhanced detoxification of the acaricide through the action of enzymes. Key enzyme families implicated in the metabolism of xenobiotics in mites include:

    • Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate and detoxify a wide range of pesticides.

    • Esterases: These enzymes hydrolyze the ester linkages present in many pesticides, including potentially this compound, rendering them inactive.[4]

  • Target-Site Resistance: This involves genetic mutations in the protein targeted by the acaricide, which reduces the binding affinity of the compound. As the precise target of this compound is unknown, specific target-site mutations have not been identified.

Q3: We are observing reduced efficacy of this compound in our mite bioassays. How can we confirm if this is due to resistance?

A3: To confirm this compound resistance, you should perform a dose-response bioassay comparing the suspect mite population to a known susceptible strain. A significantly higher LC50 (lethal concentration required to kill 50% of the population) value for the suspect population is a strong indicator of resistance. The resistance ratio (RR), calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain, quantifies the level of resistance. An RR value greater than 10 is generally considered indicative of resistance.[5]

Q4: Are there known cross-resistance patterns between this compound and other acaricides?

A4: Yes, cross-resistance has been reported. For instance, a study on a fenpyroximate-resistant strain of Tetranychus urticae showed a high level of cross-resistance to this compound, with a resistance ratio of 55. This suggests that the mechanisms conferring resistance to fenpyroximate, which may include enhanced metabolic detoxification, could also be effective against this compound. When planning a resistance management strategy, it is crucial to consider potential cross-resistance between different chemical classes of acaricides.

Q5: What strategies can we implement in the laboratory to mitigate the development of this compound resistance in our mite colonies?

A5: To delay or prevent the development of resistance in laboratory mite colonies, consider the following strategies:

  • Rotation of Acaricides: Avoid the continuous use of this compound. Rotate between acaricides with different modes of action (see IRAC MoA classification).[2][4]

  • Use of Synergists: To investigate the role of metabolic resistance, you can use synergists like piperonyl butoxide (PBO), which inhibits P450s, or S,S,S-tributyl phosphorotrithioate (DEF), which inhibits esterases. A significant increase in mortality when the acaricide is co-administered with a synergist points to the involvement of that enzyme family in resistance.

  • Maintain a Susceptible Strain: Keep a reference susceptible mite strain that is not exposed to any acaricides. This is essential for monitoring resistance levels in your selected colonies.

  • Optimal Application: Ensure thorough and uniform application of the acaricide during experiments to avoid sublethal dosing, which can select for resistant individuals.

  • Integrated Pest Management (IPM): In a greenhouse or larger-scale setting, incorporating biological control agents (predatory mites) and maintaining optimal environmental conditions can reduce the reliance on chemical treatments and thus the selection pressure for resistance.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound resistance experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability in mortality rates within the same concentration group in a bioassay. 1. Uneven application of this compound. 2. Inconsistent age or developmental stage of mites. 3. Mites escaping from the treated surface. 4. Genetic heterogeneity within the mite population.1. Ensure thorough mixing of the this compound solution and uniform coverage during application (e.g., complete immersion in a leaf-dip assay). 2. Use a synchronized cohort of mites of the same age and life stage for the assay. 3. Use a barrier (e.g., lanolin or wet cotton) around the leaf discs to prevent mites from escaping. 4. If high variability persists, consider single-female lines to establish more genetically uniform colonies.
No mortality observed even at high concentrations of this compound. 1. The mite population has developed a very high level of resistance. 2. The this compound solution has degraded or was improperly prepared. 3. The chosen bioassay method is not suitable.1. Test a wider range of concentrations, including very high doses. If still no mortality, the population is likely highly resistant. 2. Prepare a fresh stock solution of this compound from a reliable source. Check the solubility and stability of this compound in your chosen solvent. 3. Try an alternative bioassay method. For example, if a residual assay fails, a direct contact method like a spray tower might be more effective.
Synergist (e.g., PBO) does not increase the toxicity of this compound in a suspected resistant population. 1. The primary resistance mechanism is not metabolic (e.g., target-site mutation). 2. The specific P450 enzymes involved in resistance are not inhibited by the synergist used. 3. The concentration of the synergist is too low.1. Consider investigating target-site resistance mechanisms, although this is challenging for this compound due to its unknown target. 2. Try other synergists that inhibit different classes of detoxification enzymes. 3. Ensure you are using an effective concentration of the synergist, which should be determined in preliminary experiments to ensure it is not toxic on its own.
Difficulty in amplifying a specific gene suspected to be involved in resistance via PCR. 1. Poor quality of DNA template. 2. Non-optimal PCR conditions (e.g., annealing temperature, primer concentration). 3. The primer sequences are not specific to the mite species being studied.1. Use a standardized DNA extraction protocol and check the quality and quantity of the extracted DNA. 2. Optimize the PCR conditions, including running a temperature gradient for annealing and testing different primer and magnesium concentrations. 3. Design new primers based on conserved regions of the target gene from closely related mite species or perform sequencing to obtain the correct gene sequence for your mite population.

Section 3: Quantitative Data

Due to the limited recent research on this compound, comprehensive datasets on LC50 values for resistant and susceptible mite strains are scarce. The following table provides a template for researchers to populate with their own experimental data and includes an example from the literature.

Table 1: Example Dose-Response Data for this compound and Other Acaricides against Susceptible and Resistant Mite Strains

AcaricideMite StrainLC50 (mg/L)95% Confidence IntervalSlope ± SEResistance Ratio (RR)Reference
This compound Fenpyroximate-Resistant T. urticaeData not providedData not providedData not provided55Kim et al. (2006)
This compound Susceptible T. urticae[Insert your data][Insert your data][Insert your data]1 (Reference)Your Data
This compound Field-Collected Strain 1[Insert your data][Insert your data][Insert your data][Calculate RR]Your Data
This compound Lab-Selected Resistant Strain[Insert your data][Insert your data][Insert your data][Calculate RR]Your Data
Fenazaquin Susceptible T. urticae0.11 ppm--1 (Reference)Najeer-E-Noor & Srinivasa (2020)[6]
Propargite Susceptible T. urticae0.20 ppm--1 (Reference)Najeer-E-Noor & Srinivasa (2020)[6]

Researchers should aim to determine the LC50 values for their specific susceptible and resistant mite populations to accurately assess the level of this compound resistance.

Section 4: Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Assessing this compound Toxicity

This protocol is a standard method for determining the toxicity of acaricides to mites and can be adapted for this compound.

Materials:

  • This compound (technical grade)

  • Acetone or another suitable solvent

  • Triton X-100 or another non-ionic surfactant

  • Distilled water

  • Bean plants (Phaseolus vulgaris) or another suitable host plant

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Forceps

  • Lanolin or wet cotton wool

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of at least five serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.

    • A control solution containing only distilled water and the surfactant should also be prepared.

  • Preparation of Leaf Discs:

    • Excise leaf discs (e.g., 2-3 cm in diameter) from the primary leaves of young, untreated host plants.

  • Treatment:

    • Using forceps, dip each leaf disc into a test solution for approximately 5 seconds with gentle agitation.

    • Place the treated leaf discs on filter paper to air dry for 1-2 hours with the adaxial (upper) surface facing down.

  • Mite Infestation:

    • Place the dried leaf discs, adaxial side down, on a layer of wet cotton or agar in a Petri dish to maintain turgidity.

    • Using a fine camel-hair brush, transfer 20-30 adult female mites of a uniform age onto each leaf disc.

    • Create a barrier around the edge of the leaf disc with lanolin or by ensuring the wet cotton is in contact with the entire circumference to prevent mites from escaping.

  • Incubation:

    • Place the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • After 24 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Data Analysis:

    • Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% confidence intervals.

Protocol 2: Biochemical Assay for Esterase Activity

This protocol provides a general method for measuring general esterase activity, which may be involved in this compound resistance.

Materials:

  • Adult mites (susceptible and resistant strains)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • α-naphthyl acetate or β-naphthyl acetate (substrate)

  • Fast Blue B salt or Fast Garnet GBC salt (chromogenic agent)

  • Microcentrifuge tubes

  • Homogenizer

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize a known number of mites (e.g., 50-100) in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • In a 96-well microplate, add a small volume of the enzyme extract to each well.

    • Add the substrate solution (e.g., α-naphthyl acetate dissolved in a small amount of acetone and then diluted in buffer).

    • Incubate at a controlled temperature (e.g., 27°C) for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding the chromogenic agent (e.g., Fast Blue B salt solution).

    • Measure the absorbance at the appropriate wavelength (e.g., 600 nm for the product of α-naphthyl acetate and Fast Blue B).

  • Data Analysis:

    • Calculate the enzyme activity as the change in absorbance per minute per milligram of protein.

    • Compare the esterase activity between the susceptible and resistant mite strains. A significantly higher activity in the resistant strain suggests the involvement of esterases in resistance.

Section 5: Visualizations

Diagram 1: General Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Resistance Confirmation cluster_2 Mechanism Investigation cluster_3 Strategy Development A Reduced efficacy of this compound in field or lab B Collect mite populations A->B D Perform dose-response bioassay (e.g., leaf dip) B->D C Establish susceptible reference strain C->D E Calculate LC50 and Resistance Ratio (RR) D->E F Synergist assays (e.g., with PBO) E->F G Biochemical assays (Esterase, P450 activity) E->G H Molecular analysis (Gene expression, sequencing) E->H I Implement resistance management strategies F->I G->I H->I

Workflow for this compound resistance investigation.

Diagram 2: Putative Metabolic Resistance Pathways to this compound

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism P450 Cytochrome P450s Metabolite1 Hydroxylated Metabolite P450->Metabolite1 EST Esterases Metabolite2 Hydrolyzed Metabolite EST->Metabolite2 GST Glutathione S-transferases Conjugate Conjugated Metabolite (Water-soluble) GST->Conjugate This compound This compound This compound->P450 Oxidation This compound->EST Hydrolysis Metabolite1->GST Conjugation Metabolite2->GST Conjugation Excretion Excretion Conjugate->Excretion

Generalized metabolic pathways in mite resistance.

Diagram 3: Logic for Implementing a Resistance Mitigation Strategy

G A Is this compound Resistance Confirmed (RR > 10)? B Continue monitoring and use this compound judiciously A->B No C Implement Resistance Management Strategy A->C Yes D Rotate with acaricides of different MoA C->D E Incorporate biological control agents C->E F Optimize application techniques C->F G Evaluate effectiveness of new strategy D->G E->G F->G

Decision tree for resistance management.

References

Dealing with co-eluting interferences in Benzoximate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzoximate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a non-systemic acaricide used to control mites on various crops, such as citrus fruits.[1] Its analysis is crucial for monitoring residue levels in food products to ensure they comply with regulatory limits and to assess potential human exposure.

Q2: What are co-eluting interferences in the context of this compound analysis?

Co-eluting interferences occur when other compounds present in the sample extract have similar retention times to this compound under the chosen chromatographic conditions.[2][3][4][5] This co-elution can lead to overlapping peaks, making accurate quantification of this compound difficult or impossible. These interfering compounds often originate from the sample matrix itself (e.g., pigments, lipids, or other natural components in crops).

Q3: How do co-eluting interferences affect this compound analysis results?

Co-eluting interferences can lead to a phenomenon known as "matrix effects," which can either suppress or enhance the analytical signal of this compound.[6][7][8][9]

  • Signal Suppression: The presence of co-eluting compounds can reduce the ionization efficiency of this compound in the mass spectrometer source, leading to a lower-than-actual measured concentration.

  • Signal Enhancement: In some cases, co-eluting compounds can enhance the ionization of this compound, resulting in an artificially high measured concentration.

  • Inaccurate Quantification: Both suppression and enhancement lead to inaccurate and unreliable quantitative results.[8]

  • False Positives/Negatives: Severe interference can obscure the this compound peak entirely or create a false peak, leading to incorrect identification.[7]

Q4: What are the common sources of co-eluting interferences in this compound analysis of agricultural samples?

The primary source of interference is the sample matrix. For crops like citrus fruits, where this compound is commonly used, the matrix can be complex and contain various compounds that may co-elute, including:

  • Pigments (e.g., chlorophylls, carotenoids)

  • Waxes and lipids

  • Sugars and organic acids

  • Other pesticides or their degradation products that may have been used on the crop.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and mitigating the impact of co-eluting interferences in your this compound analysis.

Problem: Poor peak shape or unexpected peaks co-eluting with this compound.

Step 1: Initial Assessment

  • Symptom: Broad, tailing, or fronting this compound peak; presence of a "shoulder" on the this compound peak; or one or more peaks that are not fully resolved from the this compound peak.

  • Action: Visually inspect the chromatogram. Compare the chromatogram of the sample extract to that of a pure this compound standard in a clean solvent. This will help confirm if the issue is due to matrix components.

Step 2: Method Optimization

If co-elution is confirmed, the following steps can be taken to improve the separation and minimize interference.

Option A: Optimize Sample Preparation and Cleanup

  • Rationale: A more effective cleanup procedure can selectively remove interfering compounds from the sample extract before analysis.

  • Recommended Protocols:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample extract. For this compound analysis in citrus fruits, a Florisil cartridge has been shown to be effective.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and involves a simple extraction and cleanup step.[10] Different sorbents can be used in the dispersive SPE cleanup step to target specific types of interferences.

    • Liquid-Liquid Extraction (LLE): Partitioning the initial extract with an immiscible solvent can help separate this compound from more polar or non-polar interferences.[11]

Option B: Modify Chromatographic Conditions

  • Rationale: Adjusting the HPLC/GC parameters can improve the resolution between this compound and the co-eluting interferents.[2][4]

  • Recommended Adjustments:

    • Mobile Phase Composition: For HPLC, altering the ratio of organic solvent to water in the mobile phase can change the selectivity of the separation.

    • Gradient Elution: Modifying the gradient slope or introducing an isocratic hold at a certain point in the run can help separate closely eluting compounds.

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide a different selectivity and may resolve the co-eluting peaks.

    • Temperature: In GC analysis, adjusting the temperature program can significantly impact the separation.

Step 3: Advanced Detection Techniques

  • Rationale: If chromatographic separation is still insufficient, using a more selective detector can help to distinguish this compound from the interfering compounds.

  • Recommendation:

    • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) provides high selectivity. By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect this compound based on its specific mass-to-charge ratio, even if other compounds are co-eluting.[8][12][13]

Logical Workflow for Troubleshooting Co-elution

The following diagram illustrates a logical workflow for addressing co-elution issues in this compound analysis.

TroubleshootingWorkflow cluster_cleanup Sample Cleanup Strategies cluster_chromatography Chromatographic Optimization Start Problem: Co-eluting Interference with this compound Peak Confirm Confirm Co-elution (Compare sample to standard chromatogram) Start->Confirm Optimize Optimize Analytical Method Confirm->Optimize SamplePrep Improve Sample Preparation and Cleanup Optimize->SamplePrep Focus on Cleanup Chromatography Modify Chromatographic Conditions Optimize->Chromatography Focus on Separation SPE Solid-Phase Extraction (SPE) (e.g., Florisil, C18) SamplePrep->SPE QuEChERS QuEChERS with different dSPE sorbents SamplePrep->QuEChERS MobilePhase Adjust Mobile Phase Composition/Gradient Chromatography->MobilePhase Column Change Column Stationary Phase Chromatography->Column AdvancedDetection Employ Advanced Detection Techniques SPE->AdvancedDetection QuEChERS->AdvancedDetection MobilePhase->AdvancedDetection Column->AdvancedDetection MS Use Mass Spectrometry (LC-MS/MS or GC-MS/MS) AdvancedDetection->MS Resolved Interference Resolved MS->Resolved

Caption: A logical workflow for troubleshooting co-eluting interferences.

Experimental Protocols

Sample Preparation and HPLC Analysis of this compound in Citrus Fruits

This protocol is adapted from the method described by Huang et al. (1998).[1]

1. Extraction

  • Homogenize a representative sample of the citrus fruit (including peel and flesh).

  • Weigh 10 g of the homogenate into a blender.

  • Add 30 mL of water and 80 mL of methanol.

  • Blend for 3 minutes.

  • Filter the mixture. Wash the residue and container with 50 mL of methanol and filter again.

  • Combine the filtrates and evaporate to approximately 50 mL at 35°C under reduced pressure.

2. Liquid-Liquid Partitioning

  • Transfer the concentrated filtrate to a separation funnel.

  • Add 100 mL of dichloromethane and 100 mL of 2% NaCl solution.

  • Shake for 1 minute and allow the layers to separate.

  • Discard the aqueous (upper) layer.

  • Collect the organic (lower) phase and dry it over anhydrous sodium sulfate.

  • Evaporate the organic phase to dryness at 35°C under reduced pressure.

3. Cleanup using Solid-Phase Extraction (SPE)

  • Dissolve the dry residue in 10 mL of petroleum ether.

  • Condition a Sep-Pak Florisil cartridge with 10 mL of dichloromethane.

  • Load 1 mL of the sample solution onto the cartridge.

  • Elute the this compound with 15 mL of dichloromethane.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

4. HPLC Conditions

  • Column: Lichrospher RP-18

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 20 µL

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of this compound in citrus fruits.

ExperimentalWorkflow Start Sample Homogenization (Citrus Fruit) Extraction Extraction (Methanol/Water) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Concentration (Evaporation) Filtration->Evaporation1 Partitioning Liquid-Liquid Partitioning (Dichloromethane/NaCl) Evaporation1->Partitioning Drying Drying of Organic Phase (Anhydrous Na2SO4) Partitioning->Drying Evaporation2 Evaporation to Dryness Drying->Evaporation2 Cleanup SPE Cleanup (Florisil Cartridge) Evaporation2->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Analysis HPLC-UV Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound analysis in citrus fruits.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound.

Table 1: Recovery of this compound from Spiked Citrus Fruit Samples

Fortification Level (ppm)Average Recovery (%)Coefficient of Variation (%)
1.092.45.1
2.094.91.5
3.093.82.3
Data adapted from Huang et al. (1998).[1]

Table 2: HPLC Method Parameters and Performance

ParameterValue
Retention Time~19.9 min
Detection Limit0.05 ppm
Linearity Range1 - 10 ppm
Regression Coefficient (r)0.9993
Data adapted from Huang et al. (1998).[1]

This technical support center provides a starting point for addressing co-eluting interferences in this compound analysis. For more complex matrix effects or persistent co-elution problems, further method development and validation will be necessary.

References

Validation & Comparative

Acaricidal Performance Face-Off: Benzoximate vs. Bifenazate Against the Two-Spotted Spider Mite (Tetranychus urticae)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Acarology and Pest Management

The two-spotted spider mite, Tetranychus urticae, stands as a formidable pest in global agriculture and horticulture, notorious for its rapid resistance development to a wide array of acaricides. Effective management of this pest necessitates a thorough understanding of the performance and mechanisms of available chemical controls. This guide provides a detailed comparison of two such acaricides, the older compound Benzoximate and the more contemporary Bifenazate, focusing on their efficacy, mode of action, and the experimental basis for these findings.

Chemical Profiles and Modes of Action

Bifenazate , a carbazate acaricide, is recognized for its selective and potent activity against mites. Its primary mode of action is the disruption of mitochondrial electron transport. Specifically, Bifenazate targets the Qo site of cytochrome b in mitochondrial complex III, leading to the inhibition of ATP synthesis and subsequent mortality of the mite.[1] This targeted action provides efficacy against all life stages of the mite, including eggs, larvae, nymphs, and adults.[2]

This compound , a bridged diphenyl acaricide, is an older compound, and its use has become largely obsolete in many regions.[3] Its precise mode of action remains less clearly defined but is understood to be non-systemic with contact and stomach action, appearing to disrupt the nervous system of the mites.[2] Due to its age and reduced prevalence in modern pest management, detailed molecular-level studies on its signaling pathways are limited.

Signaling Pathway Diagrams

Bifenazate_Mode_of_Action cluster_mito Mitochondrial Inner Membrane Bifenazate Bifenazate Mitochondrion Mite Mitochondrion Bifenazate->Mitochondrion penetrates Complex_III Complex III (Cytochrome bc1 complex) Qo_site Qo Site of Cytochrome b Complex_III->Qo_site binds to Electron_Transport Electron Transport Chain Qo_site->Electron_Transport disrupts ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase inhibited flow of electrons to ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production inhibition of Mite_Mortality Mite Mortality ATP_Production->Mite_Mortality leads to

Benzoximate_Mode_of_Action This compound This compound Nervous_System Mite Nervous System This compound->Nervous_System acts on Neuronal_Function Neuronal Function (Target Site Unknown) Disruption Disruption of Nerve Impulses Neuronal_Function->Disruption leads to Paralysis Paralysis Disruption->Paralysis causing Mite_Mortality Mite Mortality Paralysis->Mite_Mortality results in

Comparative Efficacy: A Data-Driven Analysis

Direct comparative studies between this compound and Bifenazate are scarce due to the differing eras of their primary use. However, by collating data from various independent studies, an assessment of their relative performance can be made. The efficacy of an acaricide is typically quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population.

AcaricideLife StageLC50 (ppm)Exposure TimeStudy Reference
Bifenazate Adult Females55.17424 hours[4]
Immature Stages9.44Not Specified[5]
This compound Adult FemalesData Not Available--
Immature StagesData Not Available--

Note: The absence of recent, readily available LC50 data for this compound against T. urticae highlights its diminished role in current acaricide research and application. The provided data for Bifenazate demonstrates its toxicity to both adult and immature stages of the two-spotted spider mite. One study found that for immature stages, bifenazate was the most initially toxic among several tested acaricides, with an LC50 of 9.44 µg/ml.[5] Over a longer period, its toxicity increased, achieving an LC50 of 0.71 µg/ml.[5]

Experimental Protocols: A Look at the Methodology

The data presented in this guide are derived from laboratory bioassays. Understanding the methodologies employed is crucial for the interpretation and potential replication of these findings.

Acaricide Bioassay Workflow

A common method for evaluating acaricide efficacy is the leaf-dip or leaf-disc bioassay. The general workflow for such an experiment is outlined below.

Acaricide_Bioassay_Workflow A1 Mite Rearing (on host plants, e.g., bean) C1 Transfer of Mites (a known number of a specific life stage) to treated leaf discs A1->C1 A2 Preparation of Acaricide Serial Dilutions B1 Leaf Disc Immersion (in acaricide solutions for a set time) A2->B1 A3 Leaf Disc Preparation (from untreated host plants) A3->B1 B2 Air Drying of Leaf Discs B1->B2 B2->C1 D1 Incubation (controlled temperature, humidity, and photoperiod) C1->D1 E1 Mortality Assessment (at specified time intervals, e.g., 24, 48, 72 hours) D1->E1 F1 Data Analysis (e.g., Probit analysis to determine LC50) E1->F1

Detailed Methodological Considerations:

  • Mite Culture: A susceptible and age-standardized population of T. urticae is essential for consistent results. Mites are typically reared on a suitable host plant, such as bean (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Acaricide Preparation: The acaricides are serially diluted in a suitable solvent (often water with a surfactant like Triton X-100) to create a range of concentrations.

  • Bioassay Arenas: Leaf discs of a uniform size are excised from untreated host plants. These discs are then dipped into the respective acaricide solutions for a standardized duration (e.g., 5-10 seconds).

  • Mite Exposure: After the leaf discs have air-dried, a specific number of mites of a particular life stage are transferred onto the treated surfaces.

  • Incubation and Assessment: The bioassay units are maintained under controlled conditions. Mortality is assessed at predetermined intervals. Mites are often considered dead if they are unable to move a distance of their own body length when gently prodded with a fine brush.

  • Data Analysis: The mortality data are corrected for any control mortality (using Abbott's formula) and then subjected to probit analysis to determine the LC50 values and their corresponding 95% confidence limits.

Conclusion and Future Directions

This comparative guide highlights the performance characteristics of this compound and Bifenazate against the two-spotted spider mite. Bifenazate emerges as a well-characterized and effective acaricide with a clear mode of action targeting mitochondrial respiration. In contrast, this compound is an older compound with a less-defined mechanism of action and a scarcity of recent, robust efficacy data, reflecting its decline in modern pest management strategies.

For researchers and drug development professionals, the case of this compound and Bifenazate underscores the evolution of acaricide development towards more specific and well-understood molecular targets. Future research should continue to focus on novel modes of action to combat the ever-present threat of resistance in T. urticae. Furthermore, the standardization and detailed reporting of experimental protocols are paramount for the reproducibility and comparative value of research findings in this critical field of agricultural science.

References

A Comparative Guide to Benzoximate Residue Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of benzoximate residues in various food matrices. The information is compiled from validated methods published in peer-reviewed journals and technical applications from leading analytical instrument manufacturers. While a formal inter-laboratory comparison study for this compound was not publicly available, this guide serves as a valuable resource by presenting performance data from different validated single-laboratory methods.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the quantitative performance data for this compound residue analysis using Gas Chromatography (GC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for ensuring food safety and regulatory compliance.

Table 1: Gas Chromatography (GC) Method Performance for this compound Analysis

MatrixSample PreparationGC Column & ConditionsDetectorLinearity (r²)Recovery (%)Precision (RSD%)LOQ (mg/kg)Reference
CropsAcetone extraction, partitioning into dichloromethane, Florisil column cleanup2% OV-17 on Chromosorb W (AW-DMCS) 80/100 mesh, 1.9m x 4mm i.d. glass column. Inj: 230°C, Col: 210°C, Det: 250°CECD>0.9986.2-96.23.4-6.50.02[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for this compound

MatrixSample PreparationLC Column & ConditionsMS/MS Transitions (Quantifier/Qualifier)Linearity (r²)Recovery (%)Precision (RSD%)LOQ (mg/kg)Reference
Fruits & VegetablesQuEChERSSpecifics not detailed for this compoundNot specified>0.9970-120 (general)<20 (general)0.01[2]
Olive OilAcetonitrile extraction, C18 SPE cleanupNot specifiedNot specifiedNot specified70-120 (general)<20 (general)0.05[3]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are protocols for sample preparation and analysis based on established methods.

Protocol 1: this compound Residue Analysis in Crops by GC-ECD[1]

This method is based on the publication "Determination of this compound and allethrin residues in crops".

1. Sample Preparation:

  • Extraction: A 50g homogenized sample is blended with 100mL of acetone. The extract is filtered.
  • Liquid-Liquid Partitioning: The acetone extract is partitioned with dichloromethane and water. The dichloromethane layer is collected and dried with anhydrous sodium sulfate.
  • Cleanup: The extract is concentrated and cleaned up using a Florisil column. The this compound is eluted with a mixture of n-hexane and acetone.

2. Instrumental Analysis:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
  • Column: 2% OV-17 on Chromosorb W (AW-DMCS) 80/100 mesh, packed in a 1.9m x 4mm i.d. glass column.
  • Temperatures: Injector at 230°C, Column at 210°C, Detector at 250°C.
  • Carrier Gas: Nitrogen at a flow rate of 80 mL/min.
  • Quantification: Based on the peak height or area of the sample compared to a standard curve of this compound.

Protocol 2: General Multi-Residue Analysis by LC-MS/MS (including this compound)[2][4]

This is a generalized protocol based on common QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology often used in multi-residue pesticide analysis.

1. Sample Preparation (QuEChERS):

  • Extraction: A 10-15g homogenized sample is weighed into a 50mL centrifuge tube. 10mL of acetonitrile is added, and the tube is shaken vigorously.
  • Salting Out: QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken and centrifuged.
  • Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., PSA, C18) and magnesium sulfate. The tube is shaken and centrifuged.
  • Final Extract: The supernatant is collected, and may be acidified before analysis.

2. Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
  • Quantification: Based on the peak area of the analyte in the sample compared to a matrix-matched calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for this compound residue analysis.

Benzoximate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Acetone) Sample->Extraction Partitioning Liquid-Liquid Partitioning (Salting Out - QuEChERS) Extraction->Partitioning Cleanup Dispersive SPE or Column Chromatography Partitioning->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Injection into Chromatograph Final_Extract->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS or ECD) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Quantification Quantification vs. Standards Data_Processing->Quantification

Caption: General workflow for this compound residue analysis.

Logical_Relationship cluster_method_validation Method Validation Parameters cluster_quality_assurance Quality Assurance Linearity Linearity Reliable_Results Reliable & Defensible Results Linearity->Reliable_Results Accuracy Accuracy (Recovery) Accuracy->Reliable_Results Precision Precision (Repeatability) Precision->Reliable_Results Selectivity Selectivity Selectivity->Reliable_Results LOQ Limit of Quantification LOQ->Reliable_Results LOD Limit of Detection LOD->Reliable_Results

References

The Obsolete Acaricide Benzoximate: A Comparative Look at Modern Alternatives for Mite Control

Author: BenchChem Technical Support Team. Date: November 2025

Once a tool in the agricultural arsenal against spider mites, Benzoximate is now an obsolete acaricide with limited available data on its efficacy across different mite life stages. Research and development have since shifted to more effective and well-documented alternatives. This guide provides a comparative analysis of the performance of several modern acaricides against the egg, larval, and adult stages of mites, supported by experimental data, to offer researchers, scientists, and drug development professionals a valuable reference for mite control strategies.

While specific quantitative efficacy data for this compound is scarce in contemporary scientific literature, it was known to act as a non-systemic acaricide with contact and stomach action, primarily used to control spider mites on fruit trees and ornamentals.[1] The mode of action of this compound is not clearly understood but is thought to involve disruption of the nervous system.[1]

In contrast, modern acaricides have undergone extensive testing, providing a clearer picture of their efficacy on various life stages of economically significant mite species such as the two-spotted spider mite (Tetranychus urticae).

Comparative Efficacy of Modern Acaricides

The following tables summarize the efficacy of several contemporary acaricides against different life stages of Tetranychus urticae, a common and destructive pest in agriculture.

Table 1: Ovicidal Activity of Selected Acaricides against Tetranychus urticae

AcaricideEgg Mortality (%)Experimental Conditions
Spiromesifen100%Eggs sprayed with one-third of the recommended concentration.[2]
Hexythiazox6.67%Data recorded 10 days after treatment.[2]
Dicofol7.78%Data recorded 10 days after treatment.[2]
Abamectin0.54%Almost no effect on hatching.[2]
Chlorfenapyr0.54%Almost no effect on hatching.[2]
Propargite0%All treated eggs hatched.[2]

Table 2: Larvicidal/Nymphicidal Activity of Selected Acaricides against Tetranychus urticae

AcaricideNymphal Mortality (%)Experimental Conditions
Abamectin96.05%-
Dicofol94.51%-
Hexythiazox90.24%-
Propargite90.00%-
Chlorfenapyr89.33%-
Fenpyroximate86.84%-

Note: The term "nymphal" is used here to encompass the larval and nymphal stages collectively as presented in the source.[2]

Table 3: Adulticidal Activity of Selected Acaricides against Tetranychus urticae

AcaricideLC50 (ppm)
Abamectin0.39
Fenpyroximate5.67
Spiromesifen12.53
Chlorfenapyr32.24
Propargite77.05
Dicofol146.65

LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of the test population.[2]

Experimental Protocols

A standardized method for evaluating the efficacy of acaricides on different mite life stages is crucial for obtaining comparable and reliable data. The following is a generalized experimental workflow based on common laboratory practices.

Diagram: Experimental Workflow for Acaricide Efficacy Bioassay

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_incubation_assessment Incubation & Assessment Phase cluster_analysis Data Analysis Phase mite_rearing Mite Rearing (e.g., on bean plants) egg_treatment Egg Treatment: Infest discs with adult females, remove after 24h, spray eggs. mite_rearing->egg_treatment larva_treatment Larva/Nymph Treatment: Transfer larvae/nymphs to discs and spray. mite_rearing->larva_treatment adult_treatment Adult Treatment: Transfer adult mites to discs and spray. mite_rearing->adult_treatment acaricide_prep Acaricide Solution Preparation (Serial Dilutions) acaricide_prep->egg_treatment acaricide_prep->larva_treatment acaricide_prep->adult_treatment test_arenas Preparation of Test Arenas (e.g., leaf discs on wet cotton) test_arenas->egg_treatment test_arenas->larva_treatment test_arenas->adult_treatment incubation Incubation (Controlled environment: 25±1°C, 16L:8D photoperiod) egg_treatment->incubation larva_treatment->incubation adult_treatment->incubation mortality_assessment Mortality Assessment (e.g., at 24, 48, 72 hours post-treatment) incubation->mortality_assessment data_analysis Data Analysis (e.g., Probit analysis for LC50) mortality_assessment->data_analysis

Caption: Generalized workflow for evaluating acaricide efficacy.

Mode of Action Signaling Pathways

Understanding the mode of action of acaricides is critical for effective resistance management. Acaricides are classified into different groups by the Insecticide Resistance Action Committee (IRAC) based on their target sites.

Diagram: Simplified Overview of Acaricide Mode of Action Groups

MoA_pathways cluster_nervous_system Nervous & Muscle System Targets cluster_respiration Respiration (Energy Metabolism) Targets cluster_growth Growth & Development Targets cluster_midgut Midgut Targets acetylcholine Acetylcholine Esterase (AChE) Inhibitors (e.g., Organophosphates) gaba GABA-gated Chloride Channel Antagonists (e.g., Fipronil) sodium_channel Sodium Channel Modulators (e.g., Pyrethroids) complex_i Mitochondrial Complex I Electron Transport Inhibitors (e.g., Fenpyroximate) complex_iii Mitochondrial Complex III Electron Transport Inhibitors (e.g., Bifenazate) atp_synthase Inhibitors of Oxidative Phosphorylation (e.g., Propargite) chitin Chitin Biosynthesis Inhibitors (e.g., Hexythiazox, Etoxazole) midgut_membrane Microbial Disruptors of Insect Midgut Membranes (e.g., Bacillus thuringiensis) mite Mite Physiology mite->acetylcholine Disrupts Nerve Impulses mite->gaba Disrupts Nerve Impulses mite->sodium_channel Disrupts Nerve Impulses mite->complex_i Inhibits ATP Production mite->complex_iii Inhibits ATP Production mite->atp_synthase Inhibits ATP Production mite->chitin Inhibits Molting mite->midgut_membrane Disrupts Digestion

Caption: Major target sites for different classes of acaricides.

References

Statistical Analysis of Acaricide Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationships of various acaricides, with a focus on the statistical methodologies used to evaluate their efficacy. Due to its status as an older and often obsolete compound, specific contemporary dose-response data for Benzoximate is limited.[1] Therefore, this guide utilizes data from other selected acaricides to illustrate the principles of dose-response analysis and to provide a framework for comparison. The primary target organism referenced in the presented data is the two-spotted spider mite, Tetranychus urticae, a common model for acaricide efficacy studies.[2][3][4][5][6][7][8][9][10]

Comparative Dose-Response Data of Selected Acaricides

The efficacy of an acaricide is typically quantified by its lethal concentration (LC50), which is the concentration required to cause mortality in 50% of the test population. The tables below summarize the LC50 values for several acaricides against Tetranychus urticae and Tetranychus kanzawai, compiled from various studies. These values provide a basis for comparing the relative toxicity of these compounds.

AcaricideTarget Mite SpeciesLC50 (mg/L or ppm)95% Confidence IntervalSlope ± SEReference
AbamectinTetranychus urticae0.39--[9]
Lambda-cyhalothrinTetranychus urticae4.88--[10]
SpinosadTetranychus urticae6.72--[10]
ChlorpyrifosTetranychus urticae11.44--[10]
DeltamethrinTetranychus urticae12.86--[10]
ProfenofosTetranychus urticae16.47--[10]
FenpyroximateTetranychus urticae5.67--[9]
SpiromesifenTetranychus urticae12.53--[9]
ChlorfenapyrTetranychus urticae32.24--[9]
PropargiteTetranychus urticae77.05--[9]
CyhexatinTetranychus kanzawai118.5--[11]

Table 1: Comparative Toxicity (LC50) of Various Acaricides.

AcaricideTarget Mite SpeciesConcentration (mg/L)Mortality (%)
CyflumetofenTetranychus urticaeRecommended Field Rate95.88 (after 1 day)
BifenazateTetranychus urticaeRecommended Field Rate79.51 (after 1 day)
AbamectinTetranychus urticaeRecommended Field Rate76.84 (after 1 day)

Table 2: Percent Mortality of Tetranychus urticae After Treatment with Recommended Field Concentrations of Selected Acaricides.[3]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and comparable dose-response data. The following is a generalized experimental protocol for a leaf-dip bioassay, a common method for evaluating acaricide efficacy against spider mites.

Objective: To determine the dose-response relationship of an acaricide against adult female spider mites.

Materials:

  • Stock solution of the test acaricide

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Bean plants (Phaseolus vulgaris) or other suitable host plants

  • Adult female spider mites of a uniform age and from a susceptible laboratory strain

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the acaricide from the stock solution using distilled water. A small amount of surfactant is typically added to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs from the host plants. The size of the discs should be suitable for the Petri dishes.

  • Treatment Application: Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). The discs are then allowed to air dry.

  • Mite Infestation: Place the treated leaf discs, adaxial side up, on a moistened filter paper in a Petri dish. Using a fine camel-hair brush, transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit or logit analysis to determine the LC50 value, 95% confidence intervals, and the slope of the dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the workflows and mechanisms involved in acaricide dose-response analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Acaricide Dilutions C Leaf Dip Bioassay A->C B Prepare Leaf Discs B->C D Infest with Mites C->D E Incubate under Controlled Conditions D->E F Assess Mortality E->F G Correct for Control Mortality (Abbott's Formula) F->G H Probit/Logit Analysis G->H I Determine LC50 & Confidence Intervals H->I

Caption: A generalized workflow for conducting a dose-response bioassay for acaricides.

While the precise signaling pathway for this compound is not well-defined, many acaricides act on specific molecular targets.[1] The following diagram illustrates a known mechanism of action for organotin acaricides, which function by inhibiting mitochondrial ATP synthase.[12][13] This is provided as an example of a signaling pathway targeted by some acaricides.

Signaling_Pathway cluster_mito Mitochondrion ETC Electron Transport Chain H_grad Proton Gradient ETC->H_grad ATP_synthase ATP Synthase H_grad->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP Organotin Organotin Acaricide Organotin->ATP_synthase Inhibition

Caption: Example signaling pathway: Inhibition of mitochondrial ATP synthase by organotin acaricides.

Conclusion

References

The Environmental Balancing Act: A Comparative Analysis of Benzoximate and Modern Miticides

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the environmental impact of an obsolete acaricide versus its contemporary counterparts, supported by quantitative data and standardized experimental protocols.

The evolution of crop protection chemicals has been driven by a dual mandate: enhancing efficacy against target pests while minimizing adverse effects on the environment. This guide provides a comparative environmental impact assessment of Benzoximate, an organochlorine acaricide now largely considered obsolete, and a selection of newer, more widely used miticides: bifenazate, etoxazole, and spirodiclofen. Through a comprehensive review of ecotoxicological and environmental fate data, this report offers a quantitative basis for understanding the shifting paradigms in pesticide development and their ecological implications.

Executive Summary of Environmental Impact

The data presented underscores a significant shift towards reduced environmental risk with newer miticides compared to the older chemistry of this compound. Modern acaricides generally exhibit lower toxicity to a range of non-target organisms and demonstrate faster degradation in the environment, thereby reducing their persistence and potential for long-term contamination.

Quantitative Data Comparison

The following tables summarize the key environmental impact parameters for this compound and the selected newer miticides. Data has been compiled from various regulatory assessments and scientific databases. It is important to note that data for this compound is less extensive due to its obsolete status.

Table 1: Ecotoxicity Data for this compound and Newer Miticides

MiticideFish (96h LC50, mg/L)Aquatic Invertebrates (48h EC50, mg/L)Algae (72h EC50, mg/L)Honeybee (48h LD50, µ g/bee )
This compound 1.75 (Moderate)[1]1.2 (Moderate)[1]>10[2]No data available
Bifenazate 0.56 - 0.76 (High)[3]0.5 - 0.98 (High)[3]>0.96>11 (Oral)[4]
Etoxazole >0.277 (High to Very High)[5]0.0071 (Very High)[5]>10.0[2]>100 (Oral)[6]
Spirodiclofen 0.03 - 0.550.33 - 0.66 (High)>1.25>100 (Oral & Contact)

Note: Toxicity classifications (e.g., "Moderate," "High") are generally based on established regulatory frameworks where lower LC50/EC50/LD50 values indicate higher toxicity.

Table 2: Environmental Fate Data for this compound and Newer Miticides

MiticideSoil Aerobic Metabolism Half-life (DT50, days)Soil Adsorption Coefficient (Koc, mL/g)Mobility Potential
This compound No data availableNo data availableNo data available
Bifenazate <1 - 2 (Low Persistence)[3]843 - 1,494 (Low to Moderate)[4]Low to Moderate
Etoxazole 10.2 - 44.7 (Slightly Persistent)[5]4,910 - 55,300 (Immobile)[7]Low
Spirodiclofen 1.1 - 7.2 (Low Persistence)7,646 - 15,151 (Immobile)Low

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily generated following internationally recognized and standardized testing guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, consistency, and comparability across different chemicals and testing facilities.

Ecotoxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[8][9][10][11] Fish are exposed to a range of concentrations of the test substance in a controlled environment, and mortality is observed at 24, 48, 72, and 96 hours.[8][10][12]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean.[13][14][15][16][17] The endpoint is the effective concentration (EC50) that immobilizes 50% of the daphnids.[13][14] Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[13][15]

  • Alga Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae.[18][19][20][21][22] The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth or biomass compared to a control group.[19][21]

  • Honeybee Acute Oral and Contact Toxicity Test (OECD 213 & 214): These laboratory tests determine the acute oral and contact toxicity to adult honeybees, respectively, typically over a 48 to 96-hour period.[23][24][25][26] The endpoint is the lethal dose (LD50) that kills 50% of the test bees. For the oral test, the substance is mixed with a sucrose solution.[23][24][25]

Environmental Fate Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[27][28][29][30][31] The dissipation half-life (DT50), the time it takes for 50% of the substance to degrade, is a key parameter derived from this study.[28] The study duration is typically up to 120 days.[29][30]

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method measures the tendency of a chemical to bind to soil particles, which is quantified by the soil adsorption coefficient (Koc).[32][33][34][35][36] A high Koc value indicates that the substance is more likely to be immobile in soil and less likely to leach into groundwater.[35][37] The test involves equilibrating the chemical in a soil-water slurry and measuring its concentration in both phases.[33]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in assessing the environmental impact of these miticides, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow for ecotoxicity testing and the logical relationship in environmental risk assessment.

Ecotoxicity_Workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis cluster_results Results TestSubstance Test Substance (Miticides) Exposure Controlled Exposure (e.g., 48-96 hours) TestSubstance->Exposure TestOrganisms Test Organisms (Fish, Daphnia, Algae, Bees) TestOrganisms->Exposure TestMedia Test Media (Water, Soil, Sucrose Solution) TestMedia->Exposure Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) Exposure->Observation Analysis Statistical Analysis Observation->Analysis Endpoints Determination of Endpoints (LC50, EC50, LD50) Analysis->Endpoints Environmental_Risk_Assessment Exposure Exposure Assessment (Environmental Fate) Persistence Persistence (DT50) Exposure->Persistence Mobility Mobility (Koc) Exposure->Mobility Effects Effects Assessment (Ecotoxicity) Toxicity Toxicity to Non-targets (LC50, EC50, LD50) Effects->Toxicity Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Persistence->Risk_Characterization Mobility->Risk_Characterization Toxicity->Risk_Characterization Risk_Management Risk Management & Regulation Risk_Characterization->Risk_Management

References

A Comparative Guide to the Validation of Benzoximate Detection Limits in Soil and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the acaricide benzoximate in soil and sediment. It is designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering objective performance data and detailed experimental protocols.

Introduction to this compound Analysis

This compound is a non-systemic acaricide used to control mites on various crops.[1] Due to its potential for environmental contamination, sensitive and reliable methods are required to monitor its residues in soil and sediment. Historically, methods like High-Performance Liquid Chromatography (HPLC) with UV detection have been employed. However, modern techniques, particularly those based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer significantly improved sensitivity and selectivity. It is important to note that Gas Chromatography (GC) based methods are generally unsuitable for this compound analysis due to its thermal instability, leading to decomposition during analysis.[2]

Data Presentation: Comparison of Detection Limits

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and selected alternative acaricides in soil and sediment using different analytical approaches. The data for alternative acaricides are representative of modern multi-residue methods.

AnalyteMethodMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
This compound HPLC-UVCitrus Fruit*0.05Not Reported[2][3]
This compound (projected) QuEChERS LC-MS/MSSoil/Sediment0.001 - 0.010.002 - 0.02Inferred from similar compounds
Bifenazate QuEChERS LC-MS/MSSoil~0.002~0.01[4]
Spiromesifen QuEChERS LC-MS/MSSoil~0.002~0.01[4]
Etoxazole QuEChERS LC-MS/MSSoil~0.002~0.01[4]

*Data from citrus fruit is provided as a reference for older methodology, as specific soil/sediment data for this method is limited. Modern methods are expected to achieve significantly lower detection limits in soil and sediment.

Experimental Protocols

QuEChERS Extraction and LC-MS/MS Analysis for this compound and Alternatives in Soil/Sediment

This protocol is based on established multi-residue methods for pesticides in soil and is the recommended approach for achieving low detection limits for this compound.[4][5]

a. Sample Preparation and Extraction:

  • Sample Homogenization: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the sample, vortex for 1 minute, and allow it to stand for 30 minutes to ensure proper hydration.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube and shake it vigorously for 1 minute.

  • Salting-out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) to the tube.

  • Second Extraction: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortexing: Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge at ≥5000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound

This protocol is based on an older method for this compound in crops and is presented for comparative purposes.[2][3]

a. Sample Preparation and Extraction:

  • Extraction: Extract a homogenized sample with a mixture of methanol and water.

  • Liquid-Liquid Partitioning: Partition the extract with dichloromethane.

  • Concentration: Concentrate the dichloromethane phase under reduced pressure.

  • Cleanup: Purify the concentrated extract using a Florisil solid-phase extraction (SPE) cartridge.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in the mobile phase.

b. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detection at 235 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis s1 Homogenize Soil/Sediment s2 Weigh 10g Sample s1->s2 s3 Hydrate with Water s2->s3 e1 Add Acetonitrile s3->e1 e2 Shake Vigorously e1->e2 e3 Add QuEChERS Salts e2->e3 e4 Shake and Centrifuge e3->e4 c1 Transfer Supernatant e4->c1 c2 Add to d-SPE Tube c1->c2 c3 Vortex and Centrifuge c2->c3 a1 LC-MS/MS Analysis c3->a1

Caption: Workflow for this compound Analysis in Soil.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Characteristics m1 QuEChERS LC-MS/MS p1 High Sensitivity (Low LOD/LOQ) m1->p1 p2 High Selectivity m1->p2 m2 Traditional LLE HPLC-UV p3 Lower Sensitivity m2->p3 p4 Prone to Interferences m2->p4

Caption: Method Performance Comparison.

References

Safety Operating Guide

Benzoximate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of benzoximate, an obsolete acaricide, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, including potential harm to aquatic life, specific procedures must be followed to manage waste containing this chemical.[1][2] Adherence to local, regional, and national regulations is paramount for the disposal of this compound and its containers.[3]

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards and the necessary safety precautions. The chemical is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Protective Clothing: Use appropriate lab coats or aprons.

  • Eye/Face Protection: Safety glasses or goggles are mandatory.[3]

  • Respiratory Protection: Work in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[3][4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Consult a physician.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Chemical Name This compound[5][6][7]
CAS Number 29104-30-1[1][3][5][7]
Molecular Formula C₁₈H₁₈ClNO₅[3][5][7][8]
Molecular Weight 363.79 g/mol [3][5][8]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects[1][3]

Disposal and Decontamination Protocols

Disposal of this compound and associated waste must be handled by licensed professionals and in accordance with hazardous waste regulations.

Protocol for Unused or Surplus this compound

Surplus and non-recyclable this compound solutions should be offered to a licensed disposal company.[3] The preferred method of disposal is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Under no circumstances should this compound be allowed to enter drains or waterways. [3]

Protocol for Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment, lab supplies, and spill cleanup materials, should be treated as hazardous waste. These items must be collected in a designated, sealed container and disposed of through a licensed hazardous waste management facility.[3][9]

Experimental Protocol: Triple Rinsing for Empty Containers

Empty containers are classified as hazardous waste and must be properly decontaminated before disposal or recycling.[10] The triple-rinse method is a standard procedure for this purpose.

Methodology:

  • Initial Drain: Empty the contents of the this compound container into the designated waste or spray tank. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.[10]

  • First Rinse: Fill the container to 20-25% of its capacity with a suitable solvent (e.g., water, as appropriate). Securely replace the cap.[10]

  • Agitation: Vigorously shake, roll, or invert the container for at least 30 seconds to ensure the rinsing agent contacts all interior surfaces.[10]

  • Rinsate Collection: Pour the rinsate (the rinse water) into a designated hazardous waste container. Allow the container to drain for another 30 seconds.[10]

  • Repeat: Repeat the rinsing and collection steps (2 through 4) two more times.[10]

  • Final Preparation: After the third rinse, allow the container to dry completely with the cap off. The decontaminated container can now be managed for disposal or recycling according to local guidelines, which may include programs like drumMUSTER for eligible containers.[10]

Spill Management Procedures

In the event of a spill, immediate and proper action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition, as this compound solutions may be flammable.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Wearing appropriate PPE, prevent the further spread of the spill. Do not allow the chemical to enter drains.[3]

  • Cleanup: For liquid spills, contain the spillage and then collect it using an electrically protected vacuum cleaner or by wet-brushing. For solid spills, carefully sweep or scoop the material.[3]

  • Disposal: Place all collected spill material and contaminated absorbents into a sealed, labeled container for disposal as hazardous waste through a licensed company.[3][9]

  • Decontaminate: Clean the spill area thoroughly. Wash hands and any exposed skin with soap and water after the cleanup is complete.[9]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_1 Waste Stream Segregation cluster_2 Processing and Final Disposal start This compound Waste A Unused Product / Solutions start->A B Contaminated Solids (PPE, Absorbents) start->B C Empty Containers start->C E Collect in Sealed Hazardous Waste Container A->E B->E D Triple Rinse Protocol (See Experimental Protocol) C->D F Dispose as Unused Product C->F If not rinsed H Dispose/Recycle Container per Local Regulations D->H G Dispose via Licensed Hazardous Waste Company (Incineration Preferred) E->G F->G

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.